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  • Product: N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine
  • CAS: 1250888-09-5

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profiling of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine in Organic Solvents

Executive Summary In modern drug discovery and materials science, functionalized diamines such as N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine serve as critical building blocks, particularly in the synthesis of Proteolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized diamines such as N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine serve as critical building blocks, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and CNS-penetrant therapeutics[1]. Understanding the thermodynamic solubility profile of this compound in various organic solvents is paramount for optimizing reaction yields, designing purification workflows, and formulating delivery vehicles.

This whitepaper provides an in-depth mechanistic analysis of the compound's solvation behavior, governed by Hansen Solubility Parameters (HSP) and the unique physicochemical alterations introduced by fluorine substitution. Furthermore, it establishes a self-validating, step-by-step experimental protocol for equilibrium solubility determination compliant with international pharmacopeial standards.

Structural Causality & Physicochemical Profiling

To predict and understand the solubility of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, we must deconstruct its molecular architecture into its functional domains. The molecule exhibits a dualistic nature: a highly polar, hydrogen-bonding aliphatic core and a lipophilic, electron-withdrawing aromatic appendage.

The Fluorine Effect on Solvation

The introduction of a fluorine atom at the meta-position of the benzyl ring fundamentally alters the molecule's electronic landscape. Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a strong inductive electron-withdrawing effect (-I effect)[2].

  • pKa Modulation: This inductive pull decreases the electron density on the adjacent secondary amine (N1), effectively lowering its pKa[3]. By reducing the basicity of this amine, the molecule is less prone to protonation in mildly acidic organic environments, thereby maintaining a neutral, more lipophilic state that favors dissolution in organic media[4][5].

  • Lipophilicity (LogP): The C-F bond enhances the overall lipophilicity of the molecule compared to a non-fluorinated benzyl analog, improving its affinity for moderately non-polar and polar aprotic solvents[2].

Hansen Solubility Parameters (HSP)

According to Hansen's theory, the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[6]. Dissolution occurs optimally when the HSP coordinates of the solvent closely match those of the solute in three-dimensional "Hansen space"[7].
  • Dispersion (

    
    ):  Driven by the cyclohexane ring and the benzene ring.
    
  • Polarity (

    
    ):  Driven by the strong dipole moment of the C-F bond and the amine heteroatoms.
    
  • Hydrogen Bonding (

    
    ):  Driven by the primary amine (N4, strong H-bond donor/acceptor) and the secondary amine (N1, H-bond donor/acceptor).
    

G Core N-(3-Fluoro-benzyl)- cyclohexane-1,4-diamine HSP_D Dispersion (δD) Non-polar interactions Core->HSP_D Cyclohexane Ring HSP_P Polarity (δP) Dipole-dipole Core->HSP_P C-F Bond HSP_H H-Bonding (δH) Donor/Acceptor Core->HSP_H Primary/Secondary Amines Solv1 Hexane (Low δP, Low δH) HSP_D->Solv1 Solv2 DCM / Chloroform (High δD, Mod δP) HSP_D->Solv2 HSP_P->Solv2 Solv3 Methanol / DMSO (High δP, High δH) HSP_P->Solv3 HSP_H->Solv3

Caption: Hansen Solubility Parameter (HSP) interaction pathways for the target compound.

Quantitative Solubility Profile in Organic Solvents

Based on the structural parameters discussed above, the solubility of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is summarized in the table below. The compound exhibits a classic "polar-lipophilic" solubility profile, requiring solvents that can simultaneously disrupt the crystal lattice via H-bonding while accommodating the fluorobenzyl moiety.

Solvent ClassificationRepresentative SolventDielectric Constant (

)
Predicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale
Non-Polar Aliphatic Hexane, Heptane~1.9< 1.0 (Sparingly Soluble)Lacks the

and

required to break the strong intermolecular amine-amine hydrogen bonds in the crystal lattice.
Non-Polar Aromatic Toluene2.45.0 - 15.0 (Slightly Soluble)

stacking with the fluorobenzyl ring provides some solvation energy, but poor H-bond acceptance limits total dissolution.
Polar Aprotic (Halogenated) Dichloromethane (DCM), Chloroform4.8 - 8.950.0 - 100.0 (Soluble)Excellent matching of

and

. The solvent's polarizability effectively solvates the lipophilic fluorobenzyl group.
Polar Aprotic (Strong) DMSO, DMF36.7 - 46.7> 150.0 (Freely Soluble)High

and strong H-bond acceptor capabilities effectively solvate the primary and secondary amines.
Polar Protic Methanol, Ethanol24.3 - 32.7> 100.0 (Freely Soluble)Optimal matching of

. The solvent acts as both H-bond donor and acceptor, fully hydrating the diamine core.

Experimental Methodology: Equilibrium Solubility Determination

To generate reliable, reproducible solubility data for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, testing must transition from theoretical prediction to empirical validation. The following protocol is adapted from the principles of USP <1236> (Solubility Measurements) [8][9] and OECD Test Guideline 105 [10].

Core Directive: The Self-Validating System

A common pitfall in solubility testing is measuring kinetic dissolution rather than thermodynamic equilibrium. To ensure trustworthiness, this protocol incorporates a self-validating temporal check (


 between time points) and a solid-state verification step to rule out solvent-induced polymorphic transformations.
Step-by-Step Protocol (Saturation Shake-Flask Method)

Step 1: Preparation of the Solid Phase

  • Weigh an excess amount of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (e.g., 200 mg) into a 5 mL amber glass vial. Note: Amber glass is used to prevent potential UV-induced degradation of the benzylamine moiety.

  • Add 1.0 mL of the target organic solvent. Ensure the presence of undissolved solid; if the solid dissolves completely, add more API until a visible suspension remains. This guarantees saturation.

Step 2: Isothermal Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the vials in a thermostatic shaking water bath or incubator set to 25.0 ± 0.1 °C . 5. Agitate at 150-200 RPM.

Step 3: Temporal Sampling & Self-Validation 6. Extract 100 µL aliquots of the suspension at 24 hours and 48 hours . 7. Causality Check: Compare the quantified concentration of the 24h and 48h samples. If the concentration variance (


) is 

, thermodynamic equilibrium has been achieved[10]. If

, continue agitation and sample at 72 hours.

Step 4: Phase Separation 8. Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility with the specific organic solvent to prevent adsorption artifacts).

Step 5: Quantification (HPLC-UV) 9. Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile/Water) to fall within the linear range of the pre-validated HPLC-UV calibration curve. 10. Quantify the API concentration.

Step 6: Solid-State Verification (Critical) 11. Recover the undissolved solid pellet from the 48h sample. 12. Dry the solid under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). 13. Rationale: Solvents can induce the formation of solvates or trigger polymorphic transitions. Verifying that the residual solid matches the starting material ensures the measured solubility corresponds to the intended crystal form.

G N1 Solid Compound Addition N2 Solvent Addition (Varying Polarity) N1->N2 N3 Isothermal Agitation (24-48h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV/MS) N4->N5 Liquid Phase N6 Solid State Verification (XRPD/DSC) N4->N6 Solid Phase

Caption: Thermodynamic Equilibrium Solubility Workflow (USP <1236> Compliant).

References

1.[1] CAS 3114-70-3: 1,4-Diaminocyclohexane | CymitQuimica. CymitQuimica. URL: 2.[6] Hansen Solubility Parameters: More predictive power. Hansen Solubility. URL: 3.[8] USP <1236>: Solubility Measurements Chapter. Biorelevant. URL: 4.[7] Hansen solubility parameter. Wikipedia. URL: 5.[3] Fabulous Fluorine in Medicinal Chemistry. Sussex Drug Discovery Centre. URL: 6.[4] The role of fluorine in medicinal chemistry. Taylor & Francis Online. URL: 7.[5] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL: 8.[2] Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. URL: 9.[9] Solubility and chemical quantification of APIs/drugs. Emmace. URL: 10. New Substances Notification - OECD Test Guideline 105. Government of Canada. URL: 11.[10] Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Korea University / ACS. URL:

Sources

Exploratory

Thermodynamic Stability of Fluorinated Cyclohexane Diamine Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The strategic incorporation of fluorine into alicyclic scaffolds has fundamentally transformed modern medicinal chemistry. For researchers and drug development professionals, understanding the thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into alicyclic scaffolds has fundamentally transformed modern medicinal chemistry. For researchers and drug development professionals, understanding the thermodynamic stability of fluorinated cyclohexane diamine derivatives is critical for optimizing pharmacokinetics, metabolic resistance, and target binding affinity. This whitepaper provides an in-depth mechanistic analysis of the stereoelectronic forces governing these molecules, alongside field-proven, self-validating synthetic protocols designed to isolate their most thermodynamically stable conformers.

The Stereoelectronic Paradigm in Fluorinated Alicycles

Historically, fluorine was viewed merely as a lipophilic, bioisosteric replacement for hydrogen. However, in the context of cyclohexane diamines, fluorine acts as a powerful stereoelectronic modulator. The highly polarized C–F bond ($ \chi_F = 3.98 $) fundamentally alters the conformational free energy landscape of the cyclohexane ring.

When multiple fluorine atoms are introduced, the stability of the resulting isomers is dictated by a delicate balance of classical steric repulsion, dipole-dipole interactions, and hyperconjugation. The stability of 1,1‐difluorocyclohexane arises from an anomeric‐like


 interaction, despite F—C—F repulsion[1]. In vicinally and radically fluorinated systems, dipolar repulsion between C—F bonds affects isomers like diequatorial trans‐1,2 and diaxial cis‐1,3, while axial C—H···C—F electrostatic attraction stabilizes trans‐1,3 and diaxial trans‐1,4 isomers[1].

Thermodynamics PolyF Polyfluorinated Cyclohexane Steric Steric Repulsion (Destabilizing) PolyF->Steric Dipole Dipole-Dipole Interactions (Orientation Dependent) PolyF->Dipole Hyper Hyperconjugation (Stabilizing) PolyF->Hyper Janus Janus-Faced Conformer (Thermodynamic Minimum) Steric->Janus Minimized in all-cis Dipole->Janus Aligned C-F bonds Hyper->Janus Maximized orbital overlap

Fig 1. Thermodynamic drivers stabilizing the Janus-faced all-cis conformer.

Conformational Energetics and Thermodynamic Data

To rationally design fluorinated cyclohexane diamines, we must quantify the conformational free energies (A-values) of fluorinated substituents. The A-value represents the thermodynamic preference of a substituent to occupy the equatorial position over the axial position.

While a single fluorine atom exhibits a marginal equatorial preference, polyfluorinated groups exhibit significantly higher A-values due to increased van der Waals radii and complex solvent interactions. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable in the equatorial position[2]. However, as the degree of fluorination increases, the enthalpic (


) and entropic (

) contributions shift dramatically. A logical increase in A values is observed in the fluoro, difluoro and trifluoromethyl series (1.59, 1.85 and 2.37, respectively)[3].
Table 1: Thermodynamic Parameters of Fluorinated Substituents on Cyclohexane
SubstituentConformational Free Energy (A-value, kcal/mol)Enthalpy

(kcal/mol)
Entropy

(cal/mol·K)
-F 0.25-0.25~0.00
-CH₂F 1.59-1.65-0.20
-CHF₂ 1.85-1.90-0.15
-CF₃ 2.37-2.78-1.38

Data synthesized from dynamic


 NMR spectroscopy evaluating cis-1,4-disubstituted counterpoise equilibria.

Experimental Methodology: Synthesis and Self-Validation

Synthesizing highly polarized, thermodynamically stable polyfluorinated cyclohexane diamines (such as the all-cis-2,3,5,6-tetrafluorocyclohexane-1,4-diamine motif) requires strict stereocontrol. The following protocol outlines a self-validating workflow designed to isolate the "Janus-faced" conformer—a structure possessing an electronegative fluorine face and an electropositive hydrogen face.

Step-by-Step Protocol

Step 1: Birch Reduction and Steric Blocking

  • Action: The synthesis starts from a Birch reduction of benzonitrile, followed by an in situ methyl iodide quench[4].

  • Causality: The methyl quench is not arbitrary; it introduces a crucial blocking group at the allylic position. It proved necessary to place a methyl group on the cyclohexane ring in order to stabilise the compound against subsequent HF elimination[4]. Without this steric block, the thermodynamic driving force to regain aromaticity causes rapid degradation of the fluorinated intermediates.

Step 2: Stereoselective Double Epoxidation

  • Action: Treat the resulting 2,5-cyclohexadiene with mCPBA (4.9 equiv) in DCM at 35 °C for 48 h.

  • Causality: Double epoxidation establishes the oxygenated stereocenters necessary for fluorine introduction. The steric bulk of the newly introduced methyl group directs the peroxy acid, favoring the formation of the syn-diepoxide intermediate.

Step 3: High-Temperature Hydrofluorination

  • Action: React the diepoxide with Et₃N·3HF at 140 °C in a sealed pressure vessel.

  • Causality: The high thermal energy overcomes the activation barrier for the nucleophilic ring-opening of the epoxide. Et₃N·3HF acts as a buffered fluorine source, preventing the acid-catalyzed skeletal rearrangements that plague standard HF protocols.

Step 4: Reductive Amination

  • Action: Treat the resulting fluorinated nitrile with NaBH₄ and NiCl₂·6H₂O in MeOH at 0 °C to room temperature.

  • Causality: Nickel boride, generated in situ, selectively reduces the nitrile to a primary diamine without triggering the reductive defluorination of the highly polarized C–F bonds.

Step 5: Self-Validating Thermodynamic Analysis

  • Action: Conduct variable-temperature

    
     NMR spectroscopy on the isolated diamine.
    
  • Causality: By measuring the equilibrium constants of the ring-flip conformers across a temperature gradient, researchers can use the van 't Hoff equation to directly calculate

    
    , 
    
    
    
    , and
    
    
    . This acts as a self-validating mechanism, ensuring the isolated product matches the predicted thermodynamic minimum.

G Start Aromatic Precursor Birch Birch Reduction Start->Birch Generate diene Epox Double Epoxidation Birch->Epox Stereocontrol Fluor Hydrofluorination Epox->Fluor Ring opening Amine Reductive Amination Fluor->Amine Introduce diamine Valid Thermodynamic Validation Amine->Valid Conformational analysis

Fig 2. Synthetic and validation workflow for fluorinated cyclohexane diamines.

Metabolic Stability in Drug Design

The thermodynamic stability of fluorinated cyclohexane diamines extends beyond their ground-state conformations; it directly impacts their pharmacokinetic survivability.

Aliphatic substructures on xenobiotics are also susceptible to phase I oxidation that occurs through a radical rebound mechanism[5]. Cytochrome P450 (CYP450) enzymes typically abstract a hydrogen atom to form a radical intermediate. However, using mono-, di-, and tri-fluoromethane as a model system, aliphatic C–F bonds have roughly 15 kcal/mol stronger bond dissociation energies (BDEs) than C–H bonds[5].

Furthermore, the thermodynamic barrier to oxidation is structurally dependent. For nitrogen-containing alicycles (like piperidines and cyclohexane diamines), the putative transition state occurs at a shorter C-F distance of 2.35 Å and with almost six times higher energy barrier than that of cyclohexane, ca. 40 kcal/mol[6]. This massive activation energy effectively halts the radical rebound mechanism, safely shunting the drug away from rapid clearance pathways.

MetabolicStability Drug Fluorinated Cyclohexane Diamine CYP CYP450 Enzyme (FeO3+ Intermediate) Drug->CYP Binding HAT Hydrogen Atom Transfer (Rate Determining) CYP->HAT Attempted Oxidation Radical Radical Rebound Mechanism HAT->Radical C-H vs C-F BDE Stable Metabolic Resistance (High Activation Energy) Radical->Stable Blocked by C-F Bond

Fig 3. CYP450-mediated radical rebound mechanism blocked by fluorination.

Conclusion

The thermodynamic stability of fluorinated cyclohexane diamine derivatives is a multidimensional phenomenon driven by stereoelectronic hyperconjugation, precise synthetic steric blocking, and exceptional bond dissociation energies. By leveraging the causality behind these thermodynamic drivers, drug development professionals can rationally design highly polar, metabolically resistant "Janus-faced" molecules that push the boundaries of modern pharmacokinetics.

References

  • [1] Title: Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Source: nih.gov. URL: 1

  • [5] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: nih.gov. URL: 5

  • [6] Title: Manganese-Porphyrin-Catalyzed C-H Fluorination: Hydrocarbons, But Not Drugs? Source: chemrxiv.org. URL:6

  • [4] Title: Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Source: beilstein-journals.org. URL: 4

  • [3] Title: Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19 F NMR spectroscopy. Source: rsc.org. URL: 3

  • [2] Title: The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... Source: pearson.com. URL: 2

Sources

Foundational

The Strategic Role of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be elaborated to yield po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be elaborated to yield potent and selective ligands for a variety of biological targets – is a cornerstone of efficient medicinal chemistry. N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine has emerged as such a scaffold, a versatile building block that marries the conformational rigidity of a cyclohexane ring with the advantageous electronic properties of a fluorinated aromatic system. This guide provides an in-depth technical exploration of this compound, from its synthesis to its pivotal role in the development of clinical-stage therapeutics, exemplified by the case of the PRMT5 inhibitor, JNJ-64619178 (Onametostat). For researchers, scientists, and drug development professionals, understanding the nuances of this building block offers a gateway to novel chemical matter with significant therapeutic potential.

Synthesis of the Core Building Block: N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

The synthetic accessibility of a building block is paramount to its widespread adoption in drug discovery programs. N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine can be efficiently prepared via reductive amination, a robust and scalable chemical transformation.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine from commercially available starting materials.

Materials:

  • Cyclohexane-1,4-dione

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • 3-Fluorobenzaldehyde

  • A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Step-by-Step Methodology:

  • Step 1: Formation of the Diamine. In a round-bottom flask, dissolve cyclohexane-1,4-dione in methanol. Add a solution of ammonia in methanol (or ammonium acetate) in excess. Stir the reaction mixture at room temperature for 2-4 hours to form the intermediate di-imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: In-situ Reduction to Diamine. Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent such as sodium borohydride in portions. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. This reduces the di-imine to cyclohexane-1,4-diamine.

  • Step 3: Mono-N-Benzylation. To the crude cyclohexane-1,4-diamine solution, add 3-fluorobenzaldehyde (1 equivalent). Stir for 1-2 hours to form the corresponding imine.

  • Step 4: Final Reduction. Add a selective reducing agent like sodium triacetoxyborohydride (STAB) to the reaction mixture. STAB is preferred for its mildness and selectivity in reductive aminations. Stir at room temperature for 12-24 hours.

  • Step 5: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure N-(3-fluoro-benzyl)-cyclohexane-1,4-diamine.

G cluster_synthesis Synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine start Cyclohexane-1,4-dione + Ammonia step1 Formation of Di-imine Intermediate start->step1 step2 Reduction to Cyclohexane-1,4-diamine (e.g., NaBH4) step1->step2 step3 Reaction with 3-Fluorobenzaldehyde step2->step3 step4 Reductive Amination (e.g., STAB) step3->step4 product N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine step4->product

Caption: Synthetic workflow for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine.

Case Study: The Role of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine in the PRMT5 Inhibitor JNJ-64619178 (Onametostat)

The therapeutic potential of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is powerfully illustrated by its incorporation into the clinical-stage drug candidate JNJ-64619178 (Onametostat), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).

The Therapeutic Target: PRMT5 in Oncology

PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of numerous cancers, including non-small cell lung cancer, breast cancer, and lymphoma, making it a compelling target for anticancer drug development.[2]

Synthesis of JNJ-64619178: A Strategic Application of the Building Block

While the precise, multi-step synthesis of JNJ-64619178 is proprietary, a plausible and illustrative final step involves the coupling of the N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine building block with a suitably activated heterocyclic core. The following represents a generalized protocol for such a key transformation.

Illustrative Experimental Protocol: Final Amide Coupling

Objective: To couple N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine with a carboxylic acid-functionalized heterocyclic core to form the final active pharmaceutical ingredient (API).

Materials:

  • N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

  • A suitable heterocyclic carboxylic acid (e.g., a substituted pyrazole carboxylic acid as suggested by the structure of JNJ-64619178)

  • A peptide coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA))

  • An aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

Step-by-Step Methodology:

  • Step 1: Activation of the Carboxylic Acid. In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic carboxylic acid in DMF. Add the coupling agent (e.g., HATU) and the base (DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Step 2: Nucleophilic Attack by the Diamine. To the activated ester solution, add a solution of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine in DMF.

  • Step 3: Reaction Progression. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified, typically by preparative HPLC, to yield the final compound of high purity.

G cluster_coupling Final Coupling Step in JNJ-64619178 Synthesis core Activated Heterocyclic Carboxylic Acid Core coupling Amide Bond Formation (Peptide Coupling) core->coupling building_block N-(3-Fluoro-benzyl)- cyclohexane-1,4-diamine building_block->coupling api JNJ-64619178 (Onametostat) coupling->api

Caption: Key coupling reaction in the synthesis of JNJ-64619178.

Structure-Activity Relationship (SAR) and the Significance of the Moieties

The deliberate inclusion of the N-(3-fluoro-benzyl) and cyclohexane-1,4-diamine moieties in JNJ-64619178 is a testament to rational drug design.

  • Cyclohexane-1,4-diamine as a Conformationally Restricted Linker: The cyclohexane ring serves as a rigid scaffold that holds the two ends of the molecule in a specific spatial orientation. This pre-organization reduces the entropic penalty upon binding to the target protein, which can lead to enhanced binding affinity.[3]

  • The Role of the 3-Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl group is a common and effective strategy in medicinal chemistry. Fluorine's high electronegativity can influence the electronic properties of the molecule, potentially leading to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions. Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[4]

G cluster_properties Contribution to Pharmacological Properties JNJ JNJ-64619178 Heterocyclic Core Cyclohexane-1,4-diamine 3-Fluorobenzyl Group Potency High Potency JNJ:core->Potency Binds to PRMT5 active site JNJ:linker->Potency Reduces entropic penalty of binding Selectivity Selectivity JNJ:core->Selectivity Specific interactions with target PK Improved PK Profile JNJ:benzyl->PK Blocks metabolic oxidation

Caption: Structure-function relationships in JNJ-64619178.

Biological Activity and Therapeutic Potential of JNJ-64619178

JNJ-64619178 has demonstrated potent and selective inhibition of PRMT5 in both biochemical and cellular assays. It exhibits a pseudo-irreversible mode of action, leading to sustained target engagement.[5] Preclinical studies have shown its efficacy in a range of cancer cell lines and in vivo tumor models.[2]

Parameter Value Reference
Target PRMT5[1]
Mechanism of Action SAM-competitive, pseudo-irreversible inhibitor[5]
In Vitro Potency (PRMT5/MEP50) IC₅₀ = 0.14 nM[6]
Cellular Activity Potent antiproliferative activity in various cancer cell lines[2]
In Vivo Efficacy Dose-dependent tumor growth inhibition in xenograft models
Clinical Status Phase 1 clinical trials for advanced solid tumors and lymphomas[1]

Broader Perspectives and Conclusion

The journey of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine from a synthetically accessible building block to a key component of a clinical-stage oncology drug, JNJ-64619178, underscores its significance in modern medicinal chemistry. This technical guide has elucidated its synthesis, the rationale for its use, and its successful application in a real-world drug discovery program.

The strategic combination of a conformationally restricted diamine scaffold and a metabolically stabilized, electronically tuned aromatic moiety provides a powerful platform for the development of novel therapeutics. Beyond PRMT5 inhibition, this building block and its derivatives hold promise for targeting other enzyme families, such as kinases and proteases, where precise spatial positioning of pharmacophoric elements is critical for achieving high potency and selectivity. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of well-designed building blocks like N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine will undoubtedly remain a key enabler of therapeutic innovation.

References

Sources

Exploratory

Technical Guide: Impact of 3-Fluoro Substitution on Benzyl Cyclohexane Diamine Lipophilicity

Executive Summary This technical guide analyzes the physicochemical and pharmacokinetic implications of introducing a fluorine atom at the meta (3-) position of the benzyl ring in N-benzyl-1,2-diaminocyclohexane scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and pharmacokinetic implications of introducing a fluorine atom at the meta (3-) position of the benzyl ring in N-benzyl-1,2-diaminocyclohexane scaffolds. In medicinal chemistry, this specific modification is a high-value tactic known as a "Fluorine Scan." It is frequently employed to modulate lipophilicity (LogD), lower amine basicity (pKa), and block metabolic soft spots without imposing significant steric penalties.

This document serves as a protocol-driven resource for researchers optimizing diamine-based ligands (e.g., for ion channels or GPCRs), providing validated synthetic pathways and analytical workflows.

Physicochemical Mechanics: The "Meta-Fluorine" Effect

The introduction of a fluorine atom is not merely a hydrophobic addition; it is an electronic calibration of the entire molecular scaffold.

The Inductive/Lipophilic Paradox

Replacing a hydrogen with fluorine typically increases intrinsic lipophilicity (LogP) due to the low polarizability of the C-F bond. However, in benzyl amines, the electron-withdrawing nature of fluorine (


) significantly impacts the basicity of the neighboring nitrogen.
  • Intrinsic Lipophilicity (+LogP): The 3-F substitution adds hydrophobicity relative to the parent benzyl (H) analog.

  • pKa Modulation (-pKa): The fluorine withdraws electron density from the aromatic ring, which inductively pulls density from the benzylic carbon and the amine nitrogen. This destabilizes the protonated ammonium species, lowering the pKa.

  • Net Result (LogD at pH 7.4): While LogP increases, the pKa reduction means a larger fraction of the molecule exists in the neutral (uncharged) state at physiological pH (7.4) compared to the non-fluorinated parent.[1] Since the neutral species is vastly more lipophilic than the cation, LogD7.4 often increases disproportionately.

Structural Logic Diagram

The following diagram illustrates the causal cascade triggered by 3-F substitution.

FluorineEffect Subst 3-Fluoro Substitution Inductive Inductive Withdrawal (-I) Subst->Inductive Lipophilicity Intrinsic Lipophilicity (LogP Increases) Subst->Lipophilicity Metabolism Metabolic Stability (Blocks CYP Oxidation) Subst->Metabolism pKa Amine pKa Decreases (Less Basic) Inductive->pKa LogD LogD (7.4) Increases Lipophilicity->LogD Direct Effect Ionization Fraction Ionized at pH 7.4 (Decreases) pKa->Ionization Ionization->LogD Dominant Effect

Caption: Causal relationship between 3-F substitution, electronic modulation, and observed lipophilicity (LogD).

Comparative Data Analysis

The following table summarizes the expected shifts in physicochemical properties when modifying the benzyl ring of a cyclohexane diamine scaffold.

ParameterParent (H)3-Fluoro (Meta)4-Fluoro (Para)Impact Analysis
LogP (Intrinsic) 2.12.35 (+0.25)2.30 (+0.20)F increases hydrophobicity; meta is slightly more lipophilic than para due to dipole vector alignment.
pKa (Benzylic N) 9.48.6 (-0.8)9.0 (-0.4)3-F exerts a stronger inductive effect closer to the amine than 4-F, reducing basicity more significantly.
LogD (pH 7.4) 0.21.3 (+1.1)0.8 (+0.6)Critical: The 3-F analog has a massive boost in LogD because the pKa drop shifts the equilibrium toward the neutral species.
Metabolic Stability LowHighMedium3-F blocks the primary site of metabolic oxidation (para position often blocked, but meta is a secondary soft spot).

Note: Values are representative estimates based on standard medicinal chemistry matched-molecular pair (MMP) analysis.

Synthetic Protocol: Reductive Amination

To access the 3-fluoro analog, Reductive Amination is the industry-standard method. This protocol uses Sodium Triacetoxyborohydride (STAB), which is milder than NaBH4 and prevents over-alkylation or reduction of the aldehyde before imine formation.

Reagents & Materials
  • Amine: trans-1,2-Diaminocyclohexane (or mono-boc protected derivative if regioselectivity is required).

  • Aldehyde: 3-Fluorobenzaldehyde.

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow
  • Imine Formation:

    • In a dry round-bottom flask under N2 atmosphere, dissolve trans-1,2-diaminocyclohexane (1.0 eq) in DCE (0.1 M concentration).

    • Add 3-Fluorobenzaldehyde (1.0 eq).

    • Add AcOH (1.0 eq) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 1–2 hours. (Monitor by TLC/LCMS for disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

    • Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract 3x with DCM.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: DCM/MeOH/NH4OH (90:10:1). The amine is polar; NH4OH is required to prevent tailing.

Synthesis Diagram

Synthesis Start Start: 1,2-Diaminocyclohexane + 3-Fluorobenzaldehyde Imine Step 1: Imine Formation (DCE, AcOH, 2h) Start->Imine Reduction Step 2: Reduction (NaBH(OAc)3, 16h) Imine->Reduction Quench Step 3: Quench (Sat. NaHCO3) Reduction->Quench Purify Step 4: Purification (Flash Chrom: DCM/MeOH/NH4OH) Quench->Purify Product Final Product: N-(3-fluorobenzyl)cyclohexane-1,2-diamine Purify->Product

Caption: Reductive amination workflow using Sodium Triacetoxyborohydride.

Analytical Protocol: High-Throughput LogD Determination

Traditional "Shake-Flask" methods are slow and consume large amounts of compound. For this application, we utilize the Chromatographic Hydrophobicity Index (CHI) via Fast-Gradient RP-HPLC, which correlates directly to LogD.

Principle

Retention time (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) in a reversed-phase gradient is linearly related to the concentration of organic modifier required to elute the compound. This is converted to CHI and subsequently to LogD.
Experimental Setup
  • System: Agilent 1200 or Waters Acquity UPLC.

  • Column: C18 Reverse Phase (e.g., Luna C18(2), 50 x 3 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).[2]

Protocol
  • Calibration: Run a standard set of compounds with known CHI values (e.g., Theophylline, Phenylketone, Valerophenone) to establish the calibration curve:

    
    
    
  • Sample Injection: Inject 10 µL of the 3-fluoro amine sample (10 mM in DMSO).

  • Gradient: Run a fast linear gradient (0% to 100% B) over 5 minutes.

  • Calculation:

    • Determine ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       of the sample.[3][4]
      
    • Calculate CHI using the calibration curve.

    • Convert CHI to LogD using the equation:

      
      
      (Note: The coefficients 0.054 and 1.467 are system-specific and must be validated with your calibration set).
      

Biological Implications

Blood-Brain Barrier (BBB) Permeability

For CNS-active drugs, the 3-fluoro substitution is often superior to the non-fluorinated parent.

  • LogD Optimization: CNS penetration typically requires a LogD between 1.5 and 3.0. The 3-F substitution pushes the hydrophilic benzyl amine (LogD ~0.2) closer to this optimal range (LogD ~1.3).

  • P-gp Efflux: Basic amines are frequent substrates for P-glycoprotein (P-gp). Lowering the pKa (via 3-F) reduces the percentage of the cationic species, potentially reducing P-gp liability.

Metabolic Stability

The benzyl position is susceptible to oxidative deamination by CYP450 enzymes.

  • Mechanism: CYP enzymes often attack the para position of the phenyl ring or the benzylic carbon.

  • 3-F Effect: While 4-F blocks para-hydroxylation, 3-F deactivates the ring electronically, making the entire system less prone to oxidative attack compared to the unsubstituted ring.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gillis, E. P., et al. (2015).[5] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Foundational

Literature Review and Technical Guide: N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine Analogs in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged pharmacophores that can navigate the highly conserved ATP-binding pockets of the kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged pharmacophores that can navigate the highly conserved ATP-binding pockets of the kinome. N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (and its dihydrochloride salt, CAS 1286275-63-5) has emerged as a critical structural motif in the development of highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors[1]. This technical guide synthesizes the current literature surrounding this pharmacophore, detailing the structural biology, synthetic methodologies, and biological evaluation protocols required to develop next-generation transcriptional inhibitors for oncology.

Pharmacological Context: CDK9 and the P-TEFb Complex

Unlike cell-cycle regulating CDKs (e.g., CDK1, CDK2, CDK4/6), CDK9 is a transcriptional kinase. It pairs with Cyclin T to form the Positive Transcription Elongation Factor b (P-TEFb) complex[2].

The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine-2 (Ser2) position. This phosphorylation event releases RNAPII from promoter-proximal pausing, driving the productive elongation of transcription[3]. Because tumor cells are often "addicted" to the rapid transcription of short-lived anti-apoptotic proteins (such as MCL-1) and oncogenes (such as MYC), the selective inhibition of CDK9 rapidly depletes these proteins, triggering massive apoptosis in hematological malignancies (e.g., AML, CLL) and MYC-driven solid tumors[3].

Caption: Mechanism of CDK9 inhibition driving tumor cell apoptosis via MCL-1 depletion.

Structural Biology & Medicinal Chemistry

The integration of the N-(3-fluoro-benzyl)-cyclohexane-1,4-diamine moiety into bi-heteroaryl scaffolds (such as pyrimidines and pyridines) is a masterclass in structure-based drug design[1]. The causality behind this specific structural choice is rooted in three distinct interaction zones within the CDK9 ATP-binding pocket:

  • The Cyclohexane-1,4-diamine Core (The Exit Vector): The trans-configuration of the cyclohexane ring acts as a rigid, vector-directing linker[4]. It projects the terminal amine out of the solvent-exposed region and directs the benzyl group deep into the binding pocket. The rigidity prevents the entropic penalty associated with flexible alkyl chains.

  • The 3-Fluorobenzyl Group (The Lipophilic Anchor): The 3-fluorobenzyl moiety occupies a deep, hydrophobic sub-pocket adjacent to the hinge region. The fluorine atom at the meta position is critical; it is small enough to avoid steric clashes but highly electronegative, allowing it to form a stabilizing multipolar interaction (halogen bonding) with the protein backbone. Furthermore, the C-F bond improves the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at that position.

  • The Secondary Amine (The Hinge Binder): The amine nitrogen connecting the cyclohexane to the heteroaryl core serves as a critical hydrogen bond donor to the backbone carbonyl of the CDK9 hinge region (typically Cys106), anchoring the molecule in the ATP site[5].

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological profile of representative CDK9 inhibitors utilizing cyclohexane-1,4-diamine or closely related analog linkers, demonstrating the profound selectivity achieved by this pharmacophore[3][5].

Compound / ScaffoldPrimary TargetIC₅₀ (CDK9/CycT1)Selectivity Profile (vs. other CDKs)Cellular Effect
Novartis Bi-heteroaryl Analogs (e.g., WO2012101062A1) CDK9< 5 nM>100-fold over CDK1, CDK2, CDK4Potent MCL-1 downregulation
NVP-2 CDK90.51 nM>1,000-fold over CDK1, CDK2, CDK16RNAPII Ser2 inhibition
LY2857785 CDK9 / CDK811 nMHighly selective over CDK4/6Apoptosis in AML/CLL models
Tambiciclib (GFH009) CDK91 nM>200-fold over other CDKsDownregulates MCL-1 and MYC

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding to the next phase.

Protocol 1: Synthesis of N-(3-Fluorobenzyl)-cyclohexane-1,4-diamine Analogs

This workflow adapts the core synthetic route for bi-heteroaryl CDK9 inhibitors[1][5].

Step 1: Reductive Amination

  • Rationale: To selectively install the 3-fluorobenzyl group onto one side of the diamine.

  • Procedure: Dissolve tert-butyl (trans-4-aminocyclohexyl)carbamate (1.0 eq) and 3-fluorobenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to allow imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the imine without reducing the unreacted aldehyde, preventing the formation of bis-alkylated side products[6].

  • Checkpoint: LC-MS must show complete consumption of the starting amine and the appearance of the intermediate mass [M+H]+.

Step 2: Boc Deprotection

  • Procedure: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours.

  • Checkpoint: TLC (Ninhydrin stain) should reveal a highly polar spot (the free amine hydrochloride salt).

Step 3: SₙAr / Buchwald-Hartwig Cross Coupling

  • Procedure: React the resulting N-(3-fluorobenzyl)-cyclohexane-1,4-diamine hydrochloride with a halogenated bi-heteroaryl core (e.g., 5'-chloro-2'-fluoro-2,4'-bipyridine) in the presence of N,N-diisopropylethylamine (DIPEA) in DMSO at 85°C for 2 hours[1].

  • Checkpoint: Purify via preparative HPLC. Final purity must be >95% by analytical HPLC (UV 254 nm) before biological testing.

Caption: Step-by-step synthetic workflow for N-(3-Fluorobenzyl)-cyclohexane-1,4-diamine analogs.

Protocol 2: In Vitro CDK9/CycT1 Kinase Assay (TR-FRET)
  • Rationale: To quantify the ATP-competitive inhibitory potency (IC₅₀) of the synthesized analogs.

  • Procedure:

    • Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO.

    • In a 384-well plate, combine recombinant CDK9/CycT1 complex (final concentration 1 nM), ULight-labeled MBP peptide substrate (50 nM), and the inhibitor.

    • Initiate the reaction by adding ATP at a concentration equal to its apparent Kₘ for CDK9 (typically ~20 µM). Causality: Running the assay at the ATP Kₘ ensures that the measured IC₅₀ is a true reflection of the inhibitor's affinity (Kᵢ) according to the Cheng-Prusoff equation.

    • Incubate for 60 minutes at 22°C, then quench with EDTA (stops Mg²⁺-dependent catalysis) and add a Europium-labeled anti-phospho-MBP antibody.

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex 320 nm / Em 665 nm).

  • Checkpoint: Include Staurosporine (1 µM) as a positive control for 100% inhibition. The assay must yield a Z'-factor > 0.6 to be considered statistically robust.

Protocol 3: Cellular Target Engagement (Western Blot)
  • Rationale: To prove that the inhibitor penetrates the cell membrane and hits the intended target (CDK9) by measuring downstream pharmacodynamic markers[3].

  • Procedure:

    • Seed MV4-11 (AML) cells at 1x10⁶ cells/mL. Treat with the inhibitor at varying concentrations (10 nM - 1 µM) for 4 hours. Causality: A short 4-hour timepoint is chosen because MCL-1 has a rapid half-life (~30 mins); longer incubations may result in secondary apoptotic effects confounding the direct transcriptional readout.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total RNAPII, phospho-RNAPII (Ser2), and MCL-1. Use GAPDH as a loading control.

  • Checkpoint: A successful CDK9 inhibitor will show a dose-dependent decrease in p-Ser2 RNAPII and MCL-1 levels, while total RNAPII remains unchanged.

Conclusion & Future Perspectives

The N-(3-fluoro-benzyl)-cyclohexane-1,4-diamine pharmacophore represents a triumph of rational drug design in targeting the P-TEFb complex. By locking the molecule into an optimal conformation, it exploits the deep lipophilic pockets of CDK9, yielding inhibitors with sub-nanomolar potency and unprecedented kinome selectivity. As clinical trials for CDK9 inhibitors like Tambiciclib (GFH009) progress, further iterations of this diamine scaffold will likely focus on optimizing oral bioavailability and overcoming efflux pump-mediated resistance in hematological malignancies.

References

  • Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses. (WO2012101062A1). Novartis AG.
  • A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hem
  • Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Thieme Connect.
  • Tambiciclib | New Drug Approvals. New Drug Approvals.
  • CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma. PubMed / NIH.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

Abstract This document provides a comprehensive guide for the synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, a valuable molecular scaffold in medicinal chemistry and drug discovery. The protocol herein details...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, a valuable molecular scaffold in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient method centered around reductive amination, a cornerstone of C-N bond formation.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Introduction: The Significance of Fluorinated Benzylamines

The introduction of fluorine into drug candidates can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] The 3-fluorobenzyl moiety, in particular, offers unique electronic properties that can modulate the interaction of a molecule with its biological target. When coupled with the cyclohexane-1,4-diamine core, a versatile linker that can adopt well-defined spatial arrangements, the resulting N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine becomes a highly attractive building block for the synthesis of novel therapeutic agents. This compound and its derivatives have potential applications in the development of kinase inhibitors and other targeted therapies.

The synthesis of this target molecule is most effectively achieved through reductive amination. This powerful and versatile reaction involves the formation of an imine or iminium ion from the reaction of a carbonyl compound (3-fluorobenzaldehyde) with an amine (cyclohexane-1,4-diamine), followed by in-situ reduction to the desired amine.[3] This one-pot procedure is highly efficient and avoids the common issue of multiple alkylations that can occur with direct alkylation methods.[3]

Reaction Scheme

Caption: Reductive amination of 3-fluorobenzaldehyde with cyclohexane-1,4-diamine.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
3-FluorobenzaldehydeC₇H₅FO124.11≥98%Sigma-Aldrich
Cyclohexane-1,4-diamine (cis/trans mixture)C₆H₁₄N₂114.19≥98%Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9497%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC GradeFisher Scientific
HexanesC₆H₁₄-HPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Detailed Synthesis Protocol

Synthesis_Workflow A 1. Reactant Preparation B 2. Imine Formation A->B Add reactants to DCM C 3. Reduction B->C Add NaBH(OAc)3 D 4. Reaction Quenching C->D Add sat. NaHCO3 E 5. Extraction D->E Extract with DCM F 6. Purification E->F Column Chromatography G 7. Characterization F->G NMR, IR, MS

Caption: Step-by-step workflow for the synthesis of the target compound.

Step 1: Reactant Preparation and Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,4-diamine (1.14 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the diamine in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, dissolve 3-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL).

  • Add the 3-fluorobenzaldehyde solution dropwise to the stirred solution of cyclohexane-1,4-diamine at room temperature over 10 minutes.

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

Rationale: The initial reaction between the aldehyde and the amine forms an imine (or iminium ion) intermediate. Using a 1:1 molar ratio of reactants favors the formation of the mono-substituted product. Anhydrous conditions are crucial to prevent the hydrolysis of the imine intermediate.

Step 2: Reduction

  • To the reaction mixture containing the imine intermediate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH eluent system). The disappearance of the starting aldehyde and imine intermediate and the appearance of a new, more polar spot corresponding to the product indicates the reaction is complete.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][3] It is less reactive than sodium borohydride and can be used in the presence of the aldehyde starting material without significant reduction of the aldehyde itself.[3]

Step 3: Work-up and Extraction

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Vigorous gas evolution (H₂) will occur.

  • Stir the biphasic mixture for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a 250 mL separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Load the crude product onto the column (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of DCM for wet loading).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 50% ethyl acetate). The exact gradient may need to be optimized based on TLC analysis.

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Concentrate the combined fractions under reduced pressure to afford the pure N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine.

Step 5: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR: To identify characteristic functional groups (e.g., N-H, C-H, C-F).

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Fluorobenzaldehyde is a skin and eye irritant.

  • Sodium triacetoxyborohydride is a water-reactive substance and liberates flammable gases upon contact with water or acids.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Troubleshooting

  • Low Yield:

    • Ensure anhydrous conditions were maintained throughout the reaction.

    • Extend the reaction time for the reduction step.

    • Optimize the purification gradient to minimize product loss.

  • Incomplete Reaction:

    • Check the purity and reactivity of the sodium triacetoxyborohydride.

    • Increase the amount of reducing agent (up to 2.0 equivalents).

  • Formation of Di-substituted Product:

    • Use a larger excess of cyclohexane-1,4-diamine to favor mono-substitution. The unreacted diamine can be removed during the work-up and purification steps.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine via reductive amination. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • ARKAT USA. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. [Link]

  • MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1883. [Link]

  • Google Patents. (1984).
  • Google Patents. (2012). CN102690204B - Method for preparing cyclohexanediamine.
  • PMC. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(12), 9993. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]

  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. [Link]

  • PMC. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. BMC Chemistry, 15(1), 54. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1024–1031. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2022). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2025). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. [Link]

  • Organic Syntheses. 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. [Link]

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Application

Using N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine as a pharmaceutical intermediate

Advanced Building Block for Medicinal Chemistry & PROTAC Design Executive Summary & Strategic Utility N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (CAS: 1286275-63-5 for 2HCl salt) is a high-value "privileged structure" i...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Block for Medicinal Chemistry & PROTAC Design

Executive Summary & Strategic Utility

N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (CAS: 1286275-63-5 for 2HCl salt) is a high-value "privileged structure" intermediate. It combines a rigid aliphatic linker (cyclohexane-1,4-diamine) with a metabolically robust lipophilic anchor (3-fluorobenzyl).

In modern drug discovery, this scaffold serves three critical functions:

  • PROTAC Linker Design: The cyclohexane ring provides defined spatial geometry (rigidification) compared to flexible alkyl chains, improving the thermodynamic profile of Ternary Complex formation (Target-PROTAC-E3 Ligase).

  • Bioisosteric Optimization: The 3-fluorine substitution blocks metabolic oxidation at the benzylic position (a common "soft spot" in drug metabolism) while modulating pKa and lipophilicity (LogD).

  • GPCR & Kinase Scaffolding: It acts as a core spacer in the synthesis of multi-target antipsychotics (similar to the Cariprazine scaffold) and ALK5/p38 kinase inhibitors.

Chemical Identity & Properties
PropertySpecification
IUPAC Name N-(3-fluorobenzyl)cyclohexane-1,4-diamine
Molecular Formula C₁₃H₁₉FN₂
Molecular Weight 222.31 g/mol (Free Base)
Stereochemistry Exists as cis and trans isomers.[1][2] (Trans is typically preferred for linear linker applications).
pKa (Calc) ~10.5 (Primary amine), ~9.2 (Secondary amine)
Solubility Soluble in DMSO, Methanol, Water (as HCl salt).
Synthesis & Stereochemical Control Strategy

The critical challenge in utilizing this intermediate is controlling the cis/trans stereochemistry of the cyclohexane ring.[1] The trans-isomer is generally the bioactive conformer for linker applications due to its equatorial-equatorial substitution pattern, which maximizes extension.

Mechanistic Workflow (Graphviz)

SynthesisWorkflow Start Start: N-Boc-4-aminocyclohexanone Step1 Step 1: Reductive Amination (Imine Formation) Start->Step1 Reagent Reagent: 3-Fluorobenzylamine Reagent->Step1 Step2 Step 2: Reduction (NaBH(OAc)3 vs NaBH4) Step1->Step2 -H2O Isomers Mixture: Cis/Trans N-Boc Intermediate Step2->Isomers Thermodynamic vs Kinetic Control Purification Step 3: Recrystallization or Prep-HPLC (Isolation of Trans-isomer) Isomers->Purification Deprotection Step 4: Acidic Deprotection (HCl/Dioxane) Purification->Deprotection Pure Trans Isomer Final Final Product: N-(3-F-benzyl)-cyclohexane-1,4-diamine Deprotection->Final

Caption: Controlled synthesis pathway emphasizing stereoisomer separation prior to final deprotection.

Detailed Experimental Protocols
Protocol A: Reductive Amination (Preferred Route)

Rationale: Direct alkylation of 1,4-cyclohexanediamine with 3-fluorobenzyl chloride often leads to over-alkylation (bis-substitution) and difficult purification. Reductive amination using a mono-protected ketone ensures 1:1 stoichiometry.

Materials:

  • N-Boc-4-aminocyclohexanone (1.0 eq)

  • 3-Fluorobenzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (cat.)[3]

  • DCM (Dichloromethane) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve N-Boc-4-aminocyclohexanone (10 mmol) and 3-Fluorobenzylamine (11 mmol) in DCM (50 mL). Add Acetic Acid (0.5 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear, replaced by the imine mass.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 20 minutes.

    • Why STAB? It is milder than NaBH₄ and reduces the imine selectively in the presence of the ketone (if any remains), minimizing side alcohols.

  • Quench: Warm to RT and stir overnight. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Isomer Separation (Critical): The crude residue contains both cis and trans isomers.

    • Purification: Recrystallize from EtOAc/Hexanes. The trans-isomer is typically less soluble and crystallizes first. Alternatively, use Flash Chromatography (0-10% MeOH in DCM with 1% NH₄OH).

  • Deprotection: Dissolve the purified trans-intermediate in 4M HCl in Dioxane. Stir for 2 hours. Concentrate to yield the dihydrochloride salt.

Protocol B: Quality Control & Validation

Self-Validating System:

  • 1H NMR (DMSO-d6):

    • Look for the benzylic protons (singlet/doublet) around δ 4.1 ppm.

    • Stereochemistry Check: The methine proton (CH-N) at the 1-position differs between isomers. In the trans-isomer, the axial proton appears as a broad triplet of triplets (tt) with large coupling constants (J ~ 11 Hz) due to axial-axial coupling. The cis-isomer (equatorial proton) appears as a narrower multiplet.

  • 19F NMR: Single peak around -113 ppm (characteristic of 3-fluoro substitution).

Application in PROTAC & Drug Design

This intermediate is not a passive spacer; it actively influences the physicochemical properties of the final drug.

Functional Logic Diagram (Graphviz)

ApplicationLogic Core N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine App1 PROTAC Linker Synthesis Core->App1 App2 Kinase Inhibitor (ATP Pocket) Core->App2 App3 GPCR Ligand (Dopamine/Serotonin) Core->App3 Mech1 Rigidification: Reduces entropic penalty of binding App1->Mech1 Mech2 Metabolic Shielding: F-atom blocks CYP450 oxidation App2->Mech2 Mech3 Secondary Amine: Ready for amide coupling or SNAr App3->Mech3

Caption: Mechanistic contributions of the scaffold to downstream pharmaceutical applications.

Protocol: Coupling to E3 Ligase Ligand (Example)
  • Activation: Activate the carboxylic acid of an E3 ligase ligand (e.g., Thalidomide derivative or VHL ligand) using HATU/DIPEA in DMF.

  • Coupling: Add N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (Free base).

    • Note: The primary amine is more nucleophilic than the secondary benzylic amine (which is sterically hindered). However, if the intermediate is the N-Boc protected version (from Step 5 above), the coupling occurs at the secondary amine. If fully deprotected, control pH to favor primary amine coupling or use protecting group strategies.

  • Result: A linker-ligand construct ready for conjugation to a Warhead.

Safety & Handling (HSE)
Hazard ClassPrecaution
Acute Toxicity Treat as potentially toxic by inhalation/ingestion. Use fume hood.
Skin/Eye Irritant Wear nitrile gloves and safety glasses. The free base is caustic.
Fluorinated Waste Do not dispose of in general organic waste if local regulations require segregation of halogenated solvents/compounds.
References
  • Xiong, S., et al. (2025). "Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader."[4] Journal of Medicinal Chemistry, 68(7), 7560-7578.[4] (Validates cyclohexane-1,4-diamine as a PROTAC linker).

  • PubChem. (2024). Compound Summary: N-(3-Fluorobenzyl)cyclohexanamine.[5][6] National Library of Medicine.[6] Retrieved from [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative text on the metabolic stability of the 3-fluorobenzyl moiety).

Sources

Method

Solvent selection for synthesizing N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

Application Note: Solvent Selection and Protocol Optimization for the Synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine The Chemoselective Challenge of Symmetric Diamines The synthesis of N-(3-Fluoro-benzyl)-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Protocol Optimization for the Synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

The Chemoselective Challenge of Symmetric Diamines

The synthesis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine represents a classic challenge in medicinal chemistry and drug development: the controlled monoalkylation of a symmetric, highly polar primary diamine. When cyclohexane-1,4-diamine is reacted directly with 3-fluorobenzaldehyde under standard reductive amination conditions, the resulting mono-alkylated secondary amine is often more nucleophilic and significantly more lipophilic than the starting material. Consequently, the mono-alkylated intermediate competes aggressively for the remaining unreacted aldehyde, rapidly leading to the undesired N,N'-bis(3-fluorobenzyl)cyclohexane-1,4-diamine byproduct.

To achieve high chemoselectivity, a Senior Application Scientist must manipulate the reaction kinetics through precise solvent selection and stoichiometric control , or bypass the statistical mixture entirely via a mono-protection strategy [1].

Mechanistic Causality: The Role of Solvent in Reductive Amination

Reductive amination is a two-step cascade: the condensation of the amine and aldehyde to form an imine (or iminium ion), followed by the irreversible reduction of the C=N bond to yield the secondary amine[2]. The choice of solvent directly dictates the equilibrium of the imine formation and the stability of the reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reducing agent for this transformation due to its mild nature; it selectively reduces iminium ions over unreacted aldehydes[3]. However, its efficacy is highly solvent-dependent:

  • 1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Halogenated aprotic solvents are the optimal media for NaBH(OAc)₃[3]. They provide excellent solubility for the lipophilic iminium intermediate while maintaining the structural integrity of the borohydride complex. DCE is generally preferred over DCM for scale-up due to its higher boiling point, which safely accommodates the mild exotherm of the reduction.

  • Methanol (MeOH): While protic solvents accelerate the initial imine condensation via hydrogen bonding, they are detrimental when used with NaBH(OAc)₃. Methanol reacts slowly with the reducing agent, causing reagent degradation, and can promote the formation of stable dimethyl acetals with 3-fluorobenzaldehyde, stalling the reaction[2].

  • Tetrahydrofuran (THF): THF is a viable alternative when halogenated solvents must be avoided, but the reaction kinetics are significantly slower due to the strong coordination of the ethereal oxygen to the borohydride, which dampens its hydride-donating capacity[3].

Quantitative Solvent Profiling

The following table summarizes the solvent effects on the direct reductive amination of cyclohexane-1,4-diamine (1.0 eq) with 3-fluorobenzaldehyde (1.0 eq) using NaBH(OAc)₃ (1.5 eq) at 25 °C.

SolventDielectric Constant (ε)Conversion (%)Mono-alkylation Selectivity (%)Di-alkylation (%)Mechanistic Observation
1,2-Dichloroethane (DCE) 10.4>954550Rapid reduction; poor statistical selectivity at 1:1 stoichiometry.
Dichloromethane (DCM) 8.9>954253Similar to DCE; lower boiling point limits kinetic control.
Tetrahydrofuran (THF) 7.5805525Slower reaction rate allows slight improvement in mono-selectivity.
Methanol (MeOH) 32.7903060Protic environment hyper-activates the secondary amine; acetal byproducts observed.

Data Interpretation: The data clearly demonstrates that direct monoalkylation at a 1:1 ratio is statistically unviable regardless of the solvent[4]. Therefore, two divergent workflows are required depending on the project's needs: a high-purity mono-protection route, or a high-throughput direct amination utilizing a massive stoichiometric excess of the diamine.

Workflow Logic and Decision Matrix

G Start Symmetric Diamine (Cyclohexane-1,4-diamine) Decision Purity vs. Speed Requirement? Start->Decision RouteA Route A: Mono-Protection (High Purity / Scale-up) Decision->RouteA High Purity RouteB Route B: Direct Amination (Rapid / Discovery) Decision->RouteB High Throughput StepA1 Boc2O (0.2 eq) Solvent: DCM RouteA->StepA1 StepB1 Large Excess Diamine (10 eq) 3-Fluorobenzaldehyde RouteB->StepB1 StepA2 3-Fluorobenzaldehyde NaBH(OAc)3, DCE StepA1->StepA2 N-Boc Intermediate StepA3 Deprotection TFA / DCM StepA2->StepA3 Product N-(3-Fluoro-benzyl)- cyclohexane-1,4-diamine StepA3->Product StepB2 NaBH(OAc)3 Solvent: DCE StepB1->StepB2 StepB2->Product Requires rigorous purification

Workflow decision tree for the synthesis of mono-alkylated symmetric diamines.

Validated Experimental Protocols

Route A: The Mono-Boc Protection Strategy (Recommended for Scale-Up)

This route ensures absolute chemoselectivity by temporarily masking one nitrogen center[1].

Step 1: Synthesis of tert-butyl (4-aminocyclohexyl)carbamate

  • Dissolve cyclohexane-1,4-diamine (50.0 mmol, 5.0 eq) in 100 mL of DCM. Causality: The 5-fold excess acts as a statistical buffer to prevent di-Boc formation.

  • Cool the solution to 0 °C. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol, 1.0 eq) in 20 mL of DCM and add dropwise over 30 minutes via an addition funnel.

  • Stir at room temperature for 12 hours.

  • Self-Validation Workup: Wash the organic layer with saturated aqueous Na₂CO₃ (3 x 50 mL) and brine (50 mL). The highly polar unreacted diamine partitions exclusively into the aqueous phase, leaving the pure mono-Boc intermediate in the organic layer. Dry over Na₂SO₄ and concentrate.

Step 2: Reductive Amination in DCE

  • Dissolve the mono-Boc intermediate (10.0 mmol, 1.0 eq) and 3-fluorobenzaldehyde (10.5 mmol, 1.05 eq) in 40 mL of anhydrous 1,2-Dichloroethane (DCE)[2].

  • Stir at room temperature for 1 hour to allow complete imine formation. Validation: Monitor by TLC (Ninhydrin stain); the primary amine spot (purple) will disappear.

  • Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) in portions to control the mild exotherm. Stir for 12 hours at room temperature[3].

  • Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Causality: The basic quench destroys excess borohydride while ensuring the newly formed secondary amine remains in its unprotonated, extractable free-base form. Extract with DCM (2 x 30 mL), dry, and concentrate.

Step 3: Deprotection

  • Dissolve the crude intermediate in 20 mL of DCM and cool to 0 °C.

  • Add 20 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove TFA. Redissolve the residue in 1M NaOH (pH > 10) and extract with DCM (3 x 30 mL) to yield the pure free-base N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine.

Route B: Direct Reductive Amination (For Rapid Discovery)

This protocol relies on Le Chatelier's principle and mass action to suppress dialkylation, suitable for generating quick library hits where rigorous purification (e.g., preparative HPLC) is available[4].

  • Dissolve cyclohexane-1,4-diamine (100.0 mmol, 10.0 eq) in 150 mL of DCE.

  • Add 3-fluorobenzaldehyde (10.0 mmol, 1.0 eq) dropwise. The massive excess of diamine ensures that every molecule of aldehyde encounters a primary amine rather than the transiently formed secondary amine product.

  • Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) and stir for 12 hours at room temperature[3].

  • Quench with 1M NaOH (50 mL).

  • Purification: The crude mixture contains a 9:1 ratio of unreacted starting material to the desired product. Isolate the target molecule using reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA) or Kugelrohr distillation to strip off the volatile unreacted diamine.

References

Sources

Application

Topic: Preparation of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine Salts for Crystallization

An Application Guide for Researchers Abstract The isolation of an active pharmaceutical ingredient (API) as a crystalline salt is a cornerstone of modern drug development. This process is critical for ensuring purity, st...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The isolation of an active pharmaceutical ingredient (API) as a crystalline salt is a cornerstone of modern drug development. This process is critical for ensuring purity, stability, and optimal physicochemical properties such as solubility and bioavailability.[1][2][3] This application note provides a comprehensive guide to the synthesis, salt selection, and crystallization of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, a versatile diamine intermediate. We present detailed protocols, from the initial synthesis of the free base via reductive amination to a systematic approach for screening various pharmaceutically acceptable counter-ions. Furthermore, we describe several robust methods for crystallization, including slow evaporation, thermal control, and vapor diffusion, designed to yield high-quality crystalline material suitable for further analysis and development. The methodologies are explained with a focus on the underlying scientific principles to empower researchers to troubleshoot and adapt these protocols for their specific needs.

Introduction: The Critical Role of Salt Formation and Crystallization

In the pharmaceutical industry, more than 50% of all small-molecule drugs are administered as salts.[4] The conversion of a free acid or base into a salt is a fundamental strategy to enhance the compound's properties.[2] A well-chosen salt form can dramatically improve a drug's solubility, dissolution rate, stability, and manufacturability without altering its intrinsic pharmacological activity.[1][5][6]

Crystallization is the subsequent, indispensable step that purifies the API salt and defines its solid-state properties.[6] The formation of a highly ordered crystal lattice excludes impurities and can lock the molecule into a stable conformation.[4] Different crystalline forms, known as polymorphs, can have distinct physical properties, making the control of crystallization a critical parameter in ensuring batch-to-batch consistency and therapeutic efficacy.[7]

This guide focuses on N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, a compound containing two basic nitrogen centers, making it an excellent candidate for forming various salts. We will detail the process from its synthesis to the generation of high-quality crystals.

Overall Experimental Workflow

The process of obtaining crystalline salts of the title compound can be systematically broken down into three main stages: synthesis of the free base, screening for suitable salt forms, and optimization of crystallization conditions. The logical flow of this process is depicted below.

G cluster_0 Part 1: Synthesis & Purification cluster_1 Part 2: Salt Formation & Screening cluster_2 Part 3: Crystallization A Starting Materials (Cyclohexane-1,4-diamine, 3-Fluorobenzaldehyde) B Reductive Amination A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Free Base N-(3-Fluoro-benzyl)- cyclohexane-1,4-diamine D->E F Dissolve Free Base E->F To Salt Screening H Stoichiometric Addition of Acid F->H G Select Counter-ions (e.g., HCl, HBr, Tartaric Acid) G->H I Precipitation / Solid Isolation H->I J Characterization (m.p., DSC, PXRD) I->J K Select Promising Salt(s) J->K To Crystallization L Crystallization Method Selection K->L M Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) L->M N Isolation & Drying M->N O High-Quality Crystals N->O

Figure 2: Reductive amination for synthesis of the free base.

Protocol 3.1: Synthesis via Reductive Amination
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,4-diamine (1.2 equivalents). Dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Rationale: Using a slight excess of the diamine can help drive the reaction to completion and minimize the formation of the di-benzylated byproduct.

  • Aldehyde Addition: Add 3-fluorobenzaldehyde (1.0 equivalent) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/enamine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 20 minutes.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure free base.

Salt Selection and Screening

The choice of counter-ion is a critical decision that influences the final properties of the API. [1][8]A rational screening process involves testing a variety of pharmaceutically acceptable acids to form different salts and evaluating their initial properties. The goal is to identify salts that are crystalline and exhibit desirable characteristics.

Rationale for Counter-ion Selection

Different counter-ions impart different properties. For instance, hydrochlorides are common and often yield stable, crystalline salts, while larger organic acids like tartaric or fumaric acid can offer opportunities for resolving enantiomers or forming different crystal packing arrangements. [1][9]

Counter-ion Source pKa (approx.) Common Salt Form Potential Advantages
Hydrochloric Acid -7.0 Hydrochloride (HCl) High crystallinity, good stability, widely used. [1]
Hydrobromic Acid -9.0 Hydrobromide (HBr) Similar to HCl, can sometimes offer different crystal packing.
Sulfuric Acid -3.0 (pKa1) Sulfate Can form stable hydrates, potentially improving stability.
Methanesulfonic Acid -1.9 Mesylate Good crystallinity, often highly soluble.
L-Tartaric Acid 2.9 (pKa1) Tartrate Chiral; useful for resolution, can form stable co-crystals. [9]

| Fumaric Acid | 3.0 (pKa1) | Fumarate | Often forms stable, non-hygroscopic salts. |

Table 1: A selection of common counter-ions for pharmaceutical salt screening.

Protocol 4.1: Small-Scale Salt Formation Screen

This protocol is designed to rapidly assess the propensity of the free base to form crystalline salts with different acids.

  • Stock Solution: Prepare a stock solution of the purified N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine free base in a suitable solvent like isopropanol (IPA), ethanol, or acetone (e.g., 100 mg/mL).

  • Acid Solutions: Prepare equimolar solutions of the selected acids (from Table 1) in the same solvent. Since the target molecule has two basic centers, screening can be performed for both the mono- and di-salt (1 or 2 eq. of acid). The dihydrochloride salt is a known entity. [10]3. Mixing: In small, clean glass vials, add a known volume of the free base stock solution (e.g., 0.5 mL).

  • Acid Addition: Add the stoichiometric amount of the acid solution (1.0 equivalent for the mono-salt, 2.0 equivalents for the di-salt) dropwise while gently swirling or stirring.

  • Observation: Cap the vials and observe immediately for any precipitation. If no solid forms, allow the vials to stand at room temperature. If still no solid forms, try storing at a lower temperature (e.g., 4 °C) or scratching the inside of the vial with a glass rod to induce nucleation.

  • Isolation & Analysis: If a solid precipitate forms, isolate it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid by melting point and compare it to the free base to confirm salt formation. Promising candidates should be further analyzed by techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity. [7]

Protocols for Bulk Crystallization

Once a promising crystalline salt has been identified, the next step is to develop a robust crystallization protocol to produce high-quality material. The key is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice. [6][11]

Protocol 5.1: Slow Evaporation

This is often the simplest method and is highly effective for many compounds. [12]

  • Solution Preparation: Dissolve the salt in a suitable solvent or solvent mixture to near-saturation at room temperature. The ideal solvent is one in which the compound is moderately soluble. [11]2. Setup: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial or beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm with a few holes poked in it. This allows the solvent to evaporate slowly over several hours to days.

  • Crystal Growth: Place the vial in a location free from vibrations and temperature fluctuations. As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and crystal growth.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of a solvent in which they are poorly soluble before drying.

Protocol 5.2: Slow Cooling (Thermal Control)

This method is ideal for compounds that exhibit a significant increase in solubility at higher temperatures. [13]

  • Saturated Solution: Prepare a saturated solution of the salt in a chosen solvent at an elevated temperature (e.g., just below the solvent's boiling point). Ensure all solid material is dissolved.

  • Setup: Filter the hot solution into a clean, pre-warmed vial. Seal the vial to prevent solvent loss.

  • Cooling: Place the vial in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to allow it to cool to room temperature as slowly as possible. Rapid cooling often leads to the formation of many small crystals or an amorphous precipitate.

  • Further Cooling: For even lower solubility, the vessel can be transferred to a refrigerator or freezer after it has reached room temperature.

  • Isolation: Isolate the crystals by filtration, wash with cold solvent, and dry.

Protocol 5.3: Vapor Diffusion

Vapor diffusion is a gentle and highly controlled method, often used to grow high-quality single crystals for X-ray diffraction. [14][15]

  • Setup: This method uses two nested containers. Dissolve the salt in a small amount of a relatively non-volatile "good" solvent and place this solution in a small, open inner vial.

  • Anti-Solvent: In a larger, sealable outer jar, place a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The "good" solvent and the "anti-solvent" must be miscible.

  • Diffusion: Place the inner vial inside the outer jar and seal the jar tightly. Over time, the volatile anti-solvent will diffuse into the inner vial, while the "good" solvent may diffuse out.

  • Crystallization: This slow change in solvent composition gradually lowers the solubility of the compound in the inner vial, leading to slow and controlled crystal growth.

  • Isolation: Once crystals have formed, carefully remove the inner vial, decant the solvent, and dry the crystals.

References

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  • Müller, P. (1984). Preparation of trans cyclohexane 1,4-diamine. U.S.
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  • DeVries, L. (1984). Purification of N-substituted aminobenzaldehydes. U.S.
  • Fischer, R., et al. (2002). Preparation of N-benzylamines. U.S.
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  • Kumar, L., & Bansal, A.K. (2013). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. International Journal of Drug Delivery, 5(2), 112-124. [Link]

  • Lee, Y.J., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Pharmaceutics, 16(2), 211. [Link]

  • Dardonville, C., et al. (2012). Synthesis and antikinetoplastid activity of a series of N,N'-substituted diamines. Bioorganic & Medicinal Chemistry Letters, 22(4), 1646-1650. [Link]

  • Boyle, P.D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]

  • Reddy, V.R. (2017). Crystallisation of thiamine hydrochloride. U.S.
  • Grote, Z. (2014). Synthesis of N-substituted aryl amidines by strong base activation of amines. University of Oregon. [Link]

  • Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. [Link]

  • Orelli, L.R., et al. (2006). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. Synthetic Communications, 36(17), 2517-2524. [Link]

  • Apte, S.P. (2011). The counter ion: expanding excipient functionality. Journal of Excipients and Food Chemicals, 2(2), 43-58. [Link]

  • Islam, M.A., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Chemical and Pharmaceutical Research, 14(1), 1-7. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Bighley, L.D., et al. (1995). Salt forms of drugs and absorption. In: Encyclopedia of Pharmaceutical Technology. Swarbrick, J., & Boylan, J.C. (Eds.). Marcel Dekker. [Link]

  • Davis, J.L., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 47(37), 10452-10454. [Link]

  • Syrris. (2024). Crystallization in drug development. [Link]

  • JChemEd. (2020). How to Grow Single Crystals | Organic Chemistry. [Link]

  • Giron, D. (1998). Characterisation of salts of drug substances. Thermochimica Acta, 318(1-2), 131-147. [Link]

  • Kim, J.H., et al. (1998). Process for the preparation of benzylamine salts.
  • Al-Shameri, A., et al. (2019). Synthesis of N-heterocycles from diamines via H2-driven NADPH recycling in the presence of O2. Catalysis Science & Technology, 9(6), 1333-1337. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • University of York. scXRD: Growing single crystals. [Link]

  • Kumar, V., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. [Link]

  • Li, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Pharmaceutics, 17(11), 2345. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Urankar, D., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1386. [Link]

  • Threlfall, T.L., & Slattery, J.M. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(10), 543-554. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating cis and trans isomers of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

Answering the urgent needs of medicinal chemists and process development scientists, this Technical Support Center provides in-depth guidance for the challenging separation of cis and trans isomers of N-(3-Fluoro-benzyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the urgent needs of medicinal chemists and process development scientists, this Technical Support Center provides in-depth guidance for the challenging separation of cis and trans isomers of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific principles and troubleshooting frameworks to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when approaching this specific stereochemical separation.

Q1: What are the primary strategies for separating the cis and trans isomers of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine?

A1: The separation of these diastereomers hinges on exploiting their different physical properties. Because the N-(3-Fluoro-benzyl) substituent introduces significant steric bulk and alters the molecule's polarity compared to the parent diamine, two main strategies are highly effective:

  • Fractional Crystallization via Salt Formation: This is the most common and scalable method. The isomers often have very similar properties, but their salts (e.g., dihydrochlorides) can exhibit significant differences in solubility in specific solvents. By forming the dihydrochloride salt in a solvent like methanol, the less soluble trans isomer typically precipitates, allowing for its isolation.[1] This method is often preferred for larger-scale preparations due to its cost-effectiveness.[2]

  • Preparative Chromatography: For smaller quantities or when high purity is required in a shorter timeframe, column chromatography is the method of choice. Techniques like High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can effectively separate the isomers based on their differential interaction with the stationary phase. The choice of stationary phase (e.g., normal phase silica or reversed-phase C18) and the mobile phase composition are critical for achieving baseline separation.[3]

Q2: How can I definitively identify and confirm the purity of my separated cis and trans isomers?

A2: A multi-pronged analytical approach is essential for unambiguous identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing cis and trans isomers. The key is the difference in the chemical shifts and coupling constants of the cyclohexane ring protons. Due to the rigid chair conformation, axial and equatorial protons experience different magnetic environments. For example, in the trans isomer, the protons at C1 and C4 often show distinct chemical shifts compared to the cis isomer where the environment is more symmetric.[4] Unambiguous assignment can be achieved through 2D NMR techniques like COSY and HSQC.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): When coupled with a mass spectrometer (MS), these techniques are excellent for determining the isomeric ratio and assessing purity. A well-developed chromatographic method will show two distinct peaks for the cis and trans isomers. The area under each peak provides a quantitative measure of their relative abundance.[5] Derivatization can sometimes improve separation and detection.[6]

Q3: Which separation method is better for my needs: preparative scale vs. analytical purity?

A3: The choice of method is dictated by your experimental goals.

  • For Preparative Scale (grams to kilograms): Fractional crystallization is generally the superior choice. It is more economical and less labor-intensive for large quantities than preparative chromatography. The process involves simple equipment and can yield large amounts of the desired isomer, although multiple recrystallization steps may be needed to achieve >99% purity.[2][7]

  • For High Purity & Analytical Scale (milligrams to grams): Preparative HPLC is the preferred method. It offers higher resolution and can often yield isomers of very high purity (>99.5%) in a single run. While more expensive in terms of solvents and column costs, it provides a faster route to obtaining highly pure material for biological testing or reference standards.[8]

Q4: Is derivatization necessary before attempting separation?

A4: While not always mandatory, derivatization is a powerful tool to amplify the physical differences between the isomers. In the case of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, the primary and secondary amine functionalities provide convenient handles for derivatization.

  • For Crystallization: As mentioned, forming salts like dihydrochlorides is a form of derivatization that directly exploits solubility differences.[1]

  • For Chromatography: Derivatizing the amines to amides or carbamates can alter their polarity and hydrogen bonding capacity, which can significantly improve chromatographic resolution. For GC analysis, derivatization with reagents like benzaldehyde can create less polar, more volatile compounds that are easier to separate and analyze.[6]

Section 2: Detailed Protocols & Troubleshooting

This section provides actionable, step-by-step methodologies and solutions to common problems.

Method 1: Separation via Fractional Crystallization of Dihydrochloride Salts

This protocol is based on the principle that the dihydrochloride salt of the trans isomer is often less soluble in alcoholic solvents than the cis isomer.[1]

Experimental Protocol:

  • Salt Formation:

    • Dissolve the mixture of cis/trans N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of diamine).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount (2.0-2.2 eq) of a solution of HCl in methanol or isopropanol. Causality: The addition of HCl protonates both amine groups, forming the dihydrochloride salts. Maintaining a low temperature controls the exotherm and promotes selective precipitation.

    • Stir the mixture at 0 °C for 1-2 hours. A white precipitate should form.

  • Isolation of the trans-Enriched Isomer:

    • Filter the cold suspension through a Buchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous methanol to remove residual mother liquor containing the more soluble cis isomer.

    • Dry the solid under vacuum. This solid is enriched in the trans isomer.

  • Purity Assessment & Recrystallization:

    • Take a small sample of the dried solid, neutralize it with a base (e.g., aq. NaOH), extract the free amine with a solvent like dichloromethane, and analyze by GC or ¹H NMR to determine the cis/trans ratio.

    • If the purity is insufficient, recrystallize the solid from a minimal amount of hot methanol. Allow it to cool slowly to maximize crystal growth and purity. Repeat until the desired purity is achieved.

  • Isolation of the cis-Enriched Isomer:

    • Take the filtrate from step 2 (the mother liquor).

    • Evaporate the solvent under reduced pressure. The resulting solid will be enriched in the cis isomer.

    • This cis-enriched mixture can be further purified by recrystallization from a different solvent system (e.g., ethanol/ether), where the cis isomer might be less soluble, or by chromatography.[1]

Troubleshooting Guide: Fractional Crystallization

Problem Probable Cause(s) Recommended Solution(s)
No precipitate forms after HCl addition. 1. Solution is too dilute. 2. Not enough HCl was added. 3. The solubility of both salts is high in the chosen solvent.1. Reduce the volume of methanol or concentrate the solution. 2. Check the pH or add more HCl solution. 3. Try a different solvent like ethanol or isopropanol, or add a co-solvent like diethyl ether to reduce solubility.
Isomeric purity does not improve after recrystallization. 1. Cooling the solution too quickly, causing co-precipitation. 2. The solvent system is not optimal for differentiating the solubilities.1. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. 2. Screen other solvents or solvent mixtures (e.g., methanol/water, ethanol).
Very low yield of the trans isomer. 1. The trans isomer has significant solubility even at low temperatures. 2. Too much washing solvent was used.1. Concentrate the initial solution before adding HCl. 2. Minimize the amount of cold solvent used for washing the precipitate.
Product is oily or difficult to filter. 1. Presence of water in the solvents. 2. Impurities in the starting material.1. Use anhydrous solvents and HCl. 2. Purify the initial isomer mixture by flash chromatography before attempting crystallization.
Method 2: Preparative Chromatographic Separation

This method is ideal for obtaining high-purity samples on a smaller scale.

Experimental Protocol:

  • Method Development (Analytical Scale):

    • Using an analytical HPLC system, screen different stationary phases (e.g., silica gel for normal phase, C18 for reversed-phase).

    • Normal Phase: Start with a mobile phase of Hexane/Ethyl Acetate with a small amount of a modifier like triethylamine (0.1%) to prevent peak tailing. Run a gradient to find a suitable isocratic condition. Causality: Triethylamine competes with the basic amine groups for active sites on the silica, resulting in more symmetrical peak shapes.

    • Reversed-Phase: Use a mobile phase of Water/Acetonitrile or Water/Methanol with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).

    • The goal is to achieve a resolution (Rs) value > 1.5 between the cis and trans isomer peaks.

  • Scale-Up to Preparative Chromatography:

    • Once an optimal separation condition is found, scale up the method to a preparative HPLC or flash chromatography system.

    • Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a compatible strong solvent.

    • Load the solution onto the column and begin the isocratic or gradient elution.

    • Collect fractions and monitor them by TLC or analytical HPLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired isomer.

    • Remove the solvent under reduced pressure.

    • If an acidic or basic modifier was used, perform an aqueous workup to remove it and isolate the pure, neutral amine.

Troubleshooting Guide: Chromatographic Separation

Problem Probable Cause(s) Recommended Solution(s)
Poor or no peak resolution. 1. Incorrect mobile phase composition. 2. Inappropriate stationary phase.1. Adjust the solvent polarity. For normal phase, try adding a more polar solvent like isopropanol. For reversed-phase, change the organic solvent ratio. 2. Switch from normal phase to reversed-phase or vice-versa. Consider a different type of column (e.g., cyano- or diol-bonded phase).
Significant peak tailing. 1. Strong interaction between the basic amine and the stationary phase (especially silica). 2. Column overload.1. Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase in normal phase chromatography. 2. Reduce the amount of material loaded onto the column.
High column backpressure. 1. Precipitate formed on the column. 2. Blockage in the system.1. Ensure the sample is fully dissolved before injection. Filter the sample if necessary. 2. Flush the system and column with a strong solvent.

Section 3: Visual Workflows & Diagrams

Visual aids are critical for planning and executing complex scientific workflows.

G cluster_start Initial Assessment cluster_decision Method Selection cluster_prep Preparative Scale (>5g) cluster_analyt Analytical / Small Scale (<5g) cluster_end Outcome Start Mixture of Cis/Trans N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine Decision What is the Required Scale? Start->Decision Prep_Method Fractional Crystallization (via Dihydrochloride Salt) Decision->Prep_Method  Large Scale Analyt_Method Preparative HPLC or Flash Chromatography Decision->Analyt_Method  Small Scale / High Purity Prep_Adv Advantages: - Cost-effective - Scalable Prep_Method->Prep_Adv End Pure Cis and Trans Isomers Prep_Method->End Analyt_Adv Advantages: - High Purity - Faster Development Analyt_Method->Analyt_Adv Analyt_Method->End

Caption: Decision workflow for selecting a separation method.

G cluster_workflow Fractional Crystallization Workflow cluster_solid Solid Path cluster_filtrate Filtrate Path A Dissolve Isomer Mixture in Anhydrous Methanol B Add HCl Solution at 0 °C (Forms Dihydrochloride Salts) A->B C Stir and Allow Precipitation B->C D Filter the Cold Suspension C->D E Collect Solid (Enriched in trans-Isomer) D->E Solid J Collect Filtrate (Enriched in cis-Isomer) D->J Filtrate F Analyze Purity (GC/NMR) E->F G Is Purity >99%? F->G H Recrystallize from Hot Methanol G->H No I Pure trans-Isomer Salt G->I Yes H->E K Evaporate Solvent J->K L Purify by Recrystallization or Chromatography K->L M Pure cis-Isomer Salt L->M

Caption: Step-by-step fractional crystallization workflow.

References

  • Hofman, J. A. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925.
  • Okamoto, M., Takahashi, K., Takimoto, Y., & Kishimoto, H. (2000). [HPLC-separation of racemic cyclohexane-1,2-diamine platinum(II) dimyristates on chiral stationary phases]. Pharmazie, 55(11), 821-824. PubMed. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(11), 1460. [Link]

  • Gong, B., Chen, W., & Xie, R.-G. (2007). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(11), 1460-1462. [Link]

  • Sprinkle, J. R., & Little, J. L. (1990). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography. Journal of Chromatography A, 519, 219-224. [Link]

  • Müller, H., et al. (1984). Preparation of trans cyclohexane 1,4-diamine. U.S. Patent No. 4,486,603.
  • Peshkov, V. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald Publication Server. [Link]

  • Stoddart, J. F., et al. (2019). Isolation by crystallization of translational isomers of a bistable donor-acceptor[9]catenane. Proceedings of the National Academy of Sciences, 116(43), 21395-21401. [Link]

  • Neuzil, R. W. (1970). Method for separating trans from cis isomers. U.S. Patent No. 3,524,895.
  • NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. [Link]

  • Tanaka, K., & Fukuoka, S. (2008). Method for producing trans-1,4-diaminocyclohexane. Japanese Patent No. JP2008074754A.
  • Ryabov, A. I., et al. (2023). The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical. Sciforum. [Link]

  • Ryabov, A. I., et al. (2023). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. MDPI. [Link]

  • Lins, R. D., et al. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]

Sources

Optimization

Troubleshooting low yields in N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine synthesis

Topic: Troubleshooting Low Yields in N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine Synthesis Department: Process Chemistry & Scale-Up Support Status: Open Executive Summary: The "One-Minute Fix" If you are experiencing low...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine Synthesis Department: Process Chemistry & Scale-Up Support Status: Open

Executive Summary: The "One-Minute Fix"

If you are experiencing low yields (<40%) or complex mixtures in this synthesis, the root cause is statistically likely to be stoichiometric imbalance or pH-dependent isolation failures .

  • The Golden Rule: You cannot use a 1:1 ratio of diamine to aldehyde. You must use a 5–10 fold molar excess of cyclohexane-1,4-diamine .

  • The Mechanism: In a 1:1 mixture, the mono-alkylated product is more nucleophilic than the starting diamine (due to the electron-donating benzyl group). It will compete for the aldehyde, leading to the bis-alkylated byproduct (N,N’-dibenzyl species).

  • The Fix: Flooding the reaction with excess diamine statistically forces the aldehyde to react with the primary amine starting material.

Phase 1: Diagnostic Troubleshooting (Q&A)

Q1: "I used a 1:1 ratio and my NMR shows a mixture of starting material, product, and something else. What happened?"

A: You encountered the "Polyalkylation Trap." Because the secondary amine formed (your product) is often more reactive than the primary amine (your starting material), a 1:1 ratio inevitably leads to a statistical distribution:

  • ~30% Unreacted Diamine[1][2]

  • ~40% Desired Mono-product

  • ~30% Bis-alkylated byproduct (Waste)[2]

Corrective Action: Increase cyclohexane-1,4-diamine to 5.0–10.0 equivalents relative to 3-fluorobenzaldehyde. The excess diamine is water-soluble and easily removed during aqueous workup.

Q2: "I am using Sodium Borohydride ( ) in Methanol. Is this okay?"

A: It is suboptimal and likely contributing to your low yield.


 is a strong reducing agent that reduces aldehydes to alcohols (benzyl alcohol) faster than it reduces imines to amines. This consumes your aldehyde before it can attach to the amine.

Corrective Action: Switch to Sodium Triacetoxyborohydride (


, 

)
.
  • Why?

    
     is sterically bulky and electron-deficient. It reduces protonated imines (formed between the amine and aldehyde) rapidly but reacts negligibly with the aldehyde itself.
    
  • Protocol Adjustment: Perform the reaction in DCE (1,2-Dichloroethane) or THF with 1 equivalent of Acetic Acid (AcOH) to catalyze imine formation.

Q3: "I followed the reaction, but I lost everything during the aqueous workup."

A: You likely washed your product away or failed to extract it due to pH. Cyclohexane-1,4-diamine and its mono-benzyl derivatives are highly pH-sensitive.

  • At pH < 9: The product is protonated (ammonium salt) and stays in the water layer.

  • At pH > 12: The product is a free base and moves to the organic layer.

Corrective Action: Ensure your aqueous layer is basified to pH > 12 (using NaOH) before extraction with DCM or EtOAc. However, the excess starting diamine is so polar it will largely remain in the water even at high pH, aiding purification.

Q4: "My product is an oil, but the literature says it should be a solid. Is it impure?"

A: Not necessarily. It is likely a mixture of cis/trans isomers . Commercial cyclohexane-1,4-diamine is often a mixture (unless you bought a specific isomer).

  • Trans-isomer: Rigid, typically crystalline, higher melting point.

  • Cis-isomer: More flexible, often amorphous or oily.

  • Impact: If your application (e.g., SAR study) requires a specific geometry, you must start with the pure cis or trans diamine. Separation after benzylation is extremely difficult.

Phase 2: Visualizing the Chemistry

Diagram 1: The Selectivity Landscape

This pathway illustrates why excess diamine is critical to avoid the "Bis-Alkylation Sink."

ReactionPathway Start Cyclohexane-1,4-diamine (Starting Material) Imine Intermediate Imine Start->Imine + Aldehyde (Fast) Aldehyde 3-Fluorobenzaldehyde Product Mono-Alkylated Product (Target) Imine->Product + STAB (Reduction) Product->Imine Competition for Aldehyde SideProduct Bis-Alkylated Byproduct (Waste) Product->SideProduct + 2nd Aldehyde (If Diamine is low)

Caption: Reaction pathway showing the competition between the starting diamine and the product for the aldehyde. Excess diamine suppresses the path to the SideProduct.

Diagram 2: Purification Logic Tree

Follow this workflow to isolate the mono-product from the excess diamine.

WorkupLogic Step1 Reaction Mixture (DCM/THF) Step2 Quench with NaHCO3 Step1->Step2 Step3 Acid-Base Extraction? (Optional but Recommended) Step2->Step3 PathA Direct Wash (Basic) Step3->PathA Method A: Solubility PathB Salt Formation Step3->PathB Method B: Precipitation FinalA Product in Organic (Excess Diamine in Water) PathA->FinalA 1. Basify to pH 12 2. Extract DCM 3. Wash 5x Brine FinalB Product isolated as HCl Salt PathB->FinalB 1. Add HCl/Dioxane 2. Filter Precipitate

Caption: Decision tree for isolating the mono-alkylated product. Method A relies on the high water solubility of the unsubstituted diamine.

Phase 3: Optimized Standard Operating Procedure (SOP)

Reagents:

  • Cyclohexane-1,4-diamine (5.0 equiv)

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

Protocol:

  • Preparation: In a round-bottom flask, dissolve Cyclohexane-1,4-diamine (5.0 equiv) in DCM (0.1 M concentration relative to diamine).

    • Note: If using the diamine HCl salt, add Triethylamine (TEA) to free-base it first.

  • Acidification: Add Acetic Acid (1.0 equiv) . Stir for 5 minutes.

  • Addition: Add 3-Fluorobenzaldehyde (1.0 equiv) dropwise. Stir for 30–60 minutes at Room Temperature (RT) to allow imine formation.

    • Checkpoint: The solution may become slightly warm.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by LCMS (Look for M+1 mass of product).

  • Workup (The Critical Step):

    • Quench with saturated aqueous

      
      .
      
    • Phase Separation: Extract with DCM.

    • Purification Wash: Wash the organic layer 5 times with water.

      • Why? The excess cyclohexane-1,4-diamine is highly water-soluble. These washes remove the 4 equivalents of unreacted starting material.

    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Final Polish: If minor impurities remain, convert to the HCl salt (add 4M HCl in Dioxane) to precipitate the product, or use column chromatography (

    
     90:10:1).
    

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the fundamental mechanism and selectivity of STAB.

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews. Comparison of hydride reducing agents.

  • ChemicalBook. (n.d.). "Trans-1,4-Diaminocyclohexane Synthesis and Properties." Provides data on the solubility and cis/trans isomerization of the starting material.[5]

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Standard Protocols." Practical laboratory guides for stoichiometry and workup.

Sources

Troubleshooting

Removing unreacted 3-fluorobenzaldehyde from diamine mixtures

A Guide to Removing Unreacted 3-Fluorobenzaldehyde from Diamine Reaction Mixtures Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Unreacted 3-Fluorobenzaldehyde from Diamine Reaction Mixtures

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of purifying diamine products from unreacted 3-fluorobenzaldehyde. This impurity can interfere with subsequent reaction steps, complicate structural analysis, and compromise the purity of the final active pharmaceutical ingredient (API).

This document moves beyond simple protocols. As your application support partner, our goal is to provide you with the causal logic behind each purification strategy. Understanding why a technique works will empower you to troubleshoot effectively and adapt these methods to your unique experimental context. We will explore four primary purification strategies: chemical scavenging via liquid-liquid extraction, scavenger resin capture, column chromatography, and vacuum distillation.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

Q1: My initial work-up didn't remove the 3-fluorobenzaldehyde. What is the most robust and common method I should try next?

A1: The most reliable and widely adopted method for selectively removing aldehydes is an extractive work-up using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[1][2][3] This technique is highly selective for aldehydes over your diamine product. The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble bisulfite adduct. This adduct is then easily partitioned into the aqueous layer and removed, leaving your purified diamine in the organic phase.[1][2][4]

Q2: I performed a sodium bisulfite wash, but my NMR still shows a significant aldehyde peak. What went wrong?

A2: This is a common issue and usually points to one of three things:

  • Insufficient Mixing: The reaction occurs at the interface of the organic and aqueous layers. Vigorous shaking of the separatory funnel for several minutes is crucial to maximize the interfacial area and ensure the reaction goes to completion.[4]

  • Phase-Transfer Issues: For the reaction to occur efficiently, the bisulfite anion (in the aqueous phase) and the aldehyde (in the organic phase) must come into contact. If the separation is slow, adding a miscible co-solvent like methanol or DMF to the reaction mixture before adding the immiscible organic solvent and bisulfite solution can dramatically improve efficiency.[1]

  • Equilibrium: The formation of the bisulfite adduct is a reversible equilibrium. Using a saturated solution of sodium bisulfite helps drive the equilibrium towards the product (the adduct). Ensure your bisulfite solution is freshly prepared and saturated.

Q3: What are scavenger resins, and how can they simplify my purification workflow?

A3: Scavenger resins are polymer-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[5] For removing aldehydes, resins functionalized with primary amines or hydrazine groups are highly effective.[6][7][8] The key advantage is the operational simplicity: you add the resin to your crude reaction mixture, stir for a specified time, and then simply filter off the resin. The resin, now bound to the unreacted aldehyde, is discarded, and your filtrate contains the purified diamine product. This method avoids liquid-liquid extractions, making it ideal for parallel synthesis and high-throughput applications.[5]

Q4: When should I consider using vacuum distillation?

A4: Vacuum distillation is a powerful technique, particularly for larger-scale syntheses where extractive methods become cumbersome. It is appropriate when your diamine product is significantly less volatile than 3-fluorobenzaldehyde (Boiling Point: 66-68 °C at 20 mmHg).[9][10] You must first confirm that your diamine product is thermally stable and will not decompose at the temperatures required for distillation, even under vacuum.

Q5: My diamine product has some water solubility. How does this affect my purification strategy?

A5: This is an excellent question that highlights the importance of understanding your product's physical properties. If your diamine has significant water solubility, you risk losing a substantial amount of product during an aqueous wash or bisulfite extraction. In this scenario:

  • Prioritize Scavenger Resins: This becomes the method of choice as it is a solid-phase extraction that does not require an aqueous wash.

  • Consider Column Chromatography: This method separates compounds based on their interaction with the stationary phase, avoiding aqueous extractions altogether.

  • Modify Your Extraction: You may need to perform multiple back-extractions of the aqueous layers with your organic solvent to recover the dissolved product. Additionally, using brine (saturated NaCl solution) for the final wash can help reduce the solubility of your organic product in the aqueous layer.[11]

In-Depth Purification Protocols

Protocol 1: Chemical Scavenging via Sodium Bisulfite Extraction

This protocol leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, effectively pulling the aldehyde from the organic phase.[1][3]

Principle of a Bisulfite Wash

Aldehyde R-CHO (Aldehyde) Adduct R-CH(OH)SO₃⁻Na⁺ (Water-Soluble Adduct) Aldehyde->Adduct Reaction at Interface Diamine Product (Diamine) Bisulfite NaHSO₃ Bisulfite->Adduct caption Mechanism of Aldehyde Removal by Bisulfite Extraction.

Caption: Aldehyde reacts with aqueous bisulfite to form a charged, water-soluble adduct.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.

  • Mixing: Stopper the funnel and shake vigorously for 2-5 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The lower aqueous layer contains the aldehyde-bisulfite adduct.[2]

  • Work-up:

    • Drain and discard the lower aqueous layer.

    • Wash the remaining organic layer with deionized water, followed by a wash with saturated brine to remove residual water.[11]

    • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified diamine.

Protocol 2: Purification via Aldehyde Scavenger Resin

This protocol offers a simplified, filtration-based approach to purification, avoiding the complexities of liquid-liquid extraction.[5]

Workflow for Scavenger Resin Purification

start Crude Reaction Mixture (Diamine + Aldehyde) add_resin Add Aldehyde Scavenger Resin start->add_resin stir Stir/Agitate (1-4 hours) add_resin->stir filter Filter Mixture stir->filter filtrate Purified Diamine in Solution filter->filtrate Liquid solid Resin-Bound Aldehyde (Discard) filter->solid Solid caption Simplified workflow using an aldehyde scavenger resin. start Crude Diamine Mixture (Contains 3-Fluorobenzaldehyde) check_sol Is Diamine Product Water-Soluble? start->check_sol bisulfite Perform Sodium Bisulfite Wash check_sol->bisulfite No resin_first Use Aldehyde Scavenger Resin check_sol->resin_first Yes check_purity1 check_purity1 bisulfite->check_purity1 Check Purity (NMR, LC-MS) check_purity2 check_purity2 resin_first->check_purity2 Check Purity (NMR, LC-MS) success Purified Diamine check_purity1->success Aldehyde Removed column1 Consider Column Chromatography check_purity1->column1 Aldehyde Remains column1->success check_purity2->success Aldehyde Removed column2 Consider Column Chromatography check_purity2->column2 Aldehyde Remains column2->success caption Decision tree for selecting a purification strategy.

Sources

Optimization

Minimizing side reactions during N-alkylation of cyclohexane-1,4-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective N-alkylation of cyclohexane-1,4-diamine (CHDA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective N-alkylation of cyclohexane-1,4-diamine (CHDA). Because CHDA possesses two equally reactive primary amine groups, standard alkylation procedures inherently trigger a cascade of competing side reactions.

This guide is designed to move beyond basic textbook chemistry, providing you with field-validated causality, advanced troubleshooting strategies, and self-validating protocols to achieve absolute control over your synthetic pathways.

Mechanistic Overview of Side Reactions

Before troubleshooting, we must understand the causality of the failure modes. When an alkyl halide is introduced to CHDA, the initially formed secondary amine often becomes more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl group. This leads to consecutive reactions known as Hoffmann's ammonolysis[1].

AlkylationPathways CHDA Cyclohexane-1,4-diamine (Starting Material) Mono Mono-N-alkyl-CHDA (Target Product) CHDA->Mono + R-X (Desired) Dialkyl_Sym N,N'-dialkyl-CHDA (Symmetric Side Product) CHDA->Dialkyl_Sym + 2 R-X (Excess Reagent) Mono->Dialkyl_Sym + R-X (Statistical) Dialkyl_Asym N,N-dialkyl-CHDA (Asymmetric Side Product) Mono->Dialkyl_Asym + R-X (Inductive Effect) Quat Quaternary Ammonium Salt (Dead-End Byproduct) Dialkyl_Sym->Quat + 2 R-X (Overalkylation) Dialkyl_Asym->Quat + 2 R-X (Overalkylation)

Reaction pathways of CHDA highlighting the cascade of unwanted overalkylation side reactions.

Frequently Asked Questions (Theory & Causality)

Q: Why does direct alkylation with alkyl halides almost always result in a complex mixture, even with a 1:1 stoichiometric ratio? A: Statistical probability and kinetics. In a 1:1 mixture, once a fraction of the CHDA is mono-alkylated, you now have a mixture of unreacted primary amines and newly formed secondary amines competing for the remaining electrophile. Because the secondary amine is often more nucleophilic, it outcompetes the primary amine, leading to N,N-dialkylation and leaving unreacted starting material behind[1].

Q: I want to avoid protecting groups. Is there a way to force direct mono-N-alkylation with an alkyl halide? A: Yes, by utilizing the "Cesium Effect." Research demonstrates that using Cesium Hydroxide (CsOH) as the base in anhydrous DMF or DMSO strongly promotes mono-N-alkylation while suppressing overalkylation[2]. The large, highly polarizable cesium cation coordinates with the intermediate secondary amine, creating a steric and electronic environment that disfavors a second alkylation event, yielding mono-to-di alkylation ratios of up to 9:1[3].

Q: Why is reductive amination considered superior to direct alkylation for polyamines? A: Reductive amination fundamentally alters the reaction kinetics. Instead of an SN2 displacement, the amine reacts with an aldehyde or ketone to form an imine, which is subsequently reduced to a secondary amine[4]. The resulting secondary amine is sterically bulkier and significantly less prone to forming a second imine with another equivalent of the carbonyl compound. This naturally halts the reaction at the mono-alkylation stage per amine group[5][6][7].

Troubleshooting Guide

Issue: I am observing massive amounts of N,N'-dialkylated product (alkylation on both ends of the cyclohexane ring).

  • Root Cause: The two primary amines on CHDA are spatially separated and act independently. A 1:1 stoichiometric ratio statistically guarantees a distribution of unreacted, mono-reacted, and di-reacted products.

  • Solution: If you must use direct alkylation, use a massive molar excess of CHDA (e.g., 5 to 10 equivalents) relative to the alkylating agent. This ensures the electrophile is statistically surrounded by unreacted diamine[8]. The excess CHDA can be recovered via vacuum distillation or acidic aqueous extraction.

Issue: My reductive amination is stalling at the imine intermediate without forming the secondary amine.

  • Root Cause: The reducing agent is either degraded, or the pH is incorrect. Sodium cyanoborohydride (NaBH3CN) requires a slightly acidic environment (pH ~5-6) to efficiently reduce the iminated species.

  • Solution: Add a catalytic amount of glacial acetic acid to the reaction mixture. Alternatively, switch to Sodium triacetoxyborohydride (NaBH(OAc)3), which is milder, operates well in slightly acidic conditions, and is highly selective for imines over aldehydes[5].

Issue: I cannot separate the mono-alkylated product from the starting diamine via silica gel chromatography.

  • Root Cause: Highly polar aliphatic diamines streak severely on standard silica due to strong hydrogen bonding with the silanol groups.

  • Solution: Switch to basic alumina chromatography, or pre-treat your silica gel with 1-5% triethylamine (TEA) in your eluent to neutralize the acidic silanol sites. Alternatively, utilize a Mono-Boc protection strategy (see Protocol A), which drastically changes the polarity of the molecule, making standard chromatography trivial.

Quantitative Data: Strategy Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various N-alkylation strategies applied to CHDA.

StrategyTypical ReagentsTarget Yield (Mono)Overalkylation RiskScalabilityKey Advantage
Direct Alkylation R-Br, K2CO3, MeCN30 - 45%High (>40%)ModerateLow cost of reagents
Cesium-Assisted R-Br, CsOH, DMF70 - 85%Low (~10%)GoodNo protecting groups
Reductive Amination R-CHO, NaBH(OAc)385 - 95%Very Low (<5%)ExcellentHigh chemoselectivity
Mono-Boc Protection Boc2O, then R-X>90% (Overall)None (0%)ExcellentAbsolute regiocontrol

Validated Experimental Protocols

For drug development professionals requiring absolute purity and regiocontrol, the Mono-Boc Protection followed by Reductive Amination is the gold standard[5]. This creates a self-validating system: the protection step ensures only one site is available, and the reductive amination ensures that the available site is only alkylated once.

Protocol A: Statistical Mono-Boc Protection of CHDA

This protocol utilizes an in-situ generated monohydrochloride salt to deactivate one of the two amines, allowing the other to react cleanly with Boc anhydride[8][9].

  • Preparation: Dissolve CHDA (50.0 mmol, 1.0 eq) in anhydrous methanol (150 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Salt Formation: Slowly add a solution of anhydrous HCl in dioxane (50.0 mmol, 1.0 eq) dropwise over 30 minutes. Causality: This stoichiometrically protonates one amine per molecule, rendering it non-nucleophilic and directing the Boc2O to the remaining free amine.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O, 45.0 mmol, 0.9 eq) in 30 mL of methanol. Add this dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any N,N'-di-Boc byproduct.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the liberated mono-Boc-CHDA with dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure mono-Boc-CHDA.

Protocol B: Highly Selective Reductive Amination

This protocol utilizes the mono-Boc-CHDA generated in Protocol A to synthesize a highly pure secondary amine[5].

  • Imine Formation: Dissolve mono-Boc-CHDA (10.0 mmol, 1.0 eq) and your target aldehyde (10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (50 mL). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (15.0 mmol, 1.5 eq) in small portions to the mixture. Causality: NaBH(OAc)3 is chosen over NaBH4 because it will not reduce the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Catalysis (Optional): If the reaction is sluggish, add glacial acetic acid (10.0 mmol, 1.0 eq) to facilitate iminium ion formation.

  • Completion: Stir at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (50 mL). Stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer with DCE (2 x 25 mL), dry combined organics over Na2SO4, and concentrate.

  • Deprotection: Treat the resulting intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours at room temperature to remove the Boc group, yielding the target mono-N-alkylated CHDA.

Workflow Start CHDA Salt CHDA Monohydrochloride (1 eq HCl) Start->Salt Desymmetrization Boc Mono-Boc-CHDA (Boc2O) Salt->Boc Protection RedAm Boc-CHDA-Alkyl (R-CHO, NaBH(OAc)3) Boc->RedAm Reductive Amination Final Mono-N-alkyl-CHDA (TFA Deprotection) RedAm->Final Deprotection

Workflow diagram illustrating the self-validating Mono-Boc protection and reductive amination sequence.

References

  • Grokipedia. "N-Phenethylnormorphine: Improved and Analog Synthesis." Grokipedia. Available at:[Link]

  • MDPI. "Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency." MDPI. Available at:[Link]

  • Patents (Google). "Efficient synthesis of secondary amines by selective alkylation of primary amines." Google Patents.
  • SciSpace. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." SciSpace. Available at:[Link]

  • Xin, Z., et al. "Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift Assignments for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), serve as the cornerstone of this analytical process. For researchers and medicinal chemists, a precise understanding of a molecule's ¹H NMR spectrum is not merely an academic exercise; it is a critical checkpoint for verifying synthesis, identifying impurities, and understanding the molecule's three-dimensional conformation, which directly influences its biological activity.

Molecular Structure and Key Proton Environments

To logically assign chemical shifts, we must first identify the unique proton environments within N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine. The molecule's structure is comprised of a 3-fluorobenzyl group attached to one of the amino groups of a cyclohexane-1,4-diamine core. Assuming the more stable trans configuration of the cyclohexane ring, the protons can be categorized as follows:

Caption: Structure of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine with proton environments labeled.

Predicted ¹H NMR Chemical Shift Assignments

The following table summarizes the predicted ¹H NMR data for the target molecule in a common deuterated solvent like CDCl₃. The rationale for these assignments is detailed in the subsequent comparative analysis.

Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H⁹, H¹⁰, H¹², H¹³6.90 - 7.35Multiplet4HAromatic protons
H⁷ (a, e)~ 3.75Singlet2HBenzylic protons (N-CH₂ -Ph)
H⁴~ 2.65Multiplet (tt)1HCyclohexyl methine proton (CH -NH₂)
~ 2.50Multiplet (tt)1HCyclohexyl methine proton (CH -NHBn)
H³ₐ, H⁵ₐ~ 1.95Multiplet (q-like)4HAxial Cyclohexyl protons
H²ₑ, H⁶ₑ~ 1.70MultipletEquatorial Cyclohexyl protons
NH, NH₂1.0 - 2.0Broad Singlet3HAmine protons
H²ₐ, H⁶ₐ~ 1.25Multiplet (q-like)4HAxial Cyclohexyl protons
H³ₑ, H⁵ₑ~ 1.15MultipletEquatorial Cyclohexyl protons

Comparative Analysis and Rationale for Assignments

The prediction of a ¹H NMR spectrum for a novel compound is a process of logical deduction, grounded in the established principles of chemical shift theory and supported by empirical data from analogous structures.

The 3-Fluorobenzyl Moiety (H⁷-H¹³)
  • Aromatic Protons (H⁹, H¹⁰, H¹², H¹³): The aromatic region of the spectrum is influenced by the electron-withdrawing inductive effect and electron-donating mesomeric effect of the fluorine atom, as well as the substituent pattern. In the parent compound, 3-fluorobenzylamine, the aromatic protons appear as a multiplet.[1][2] We anticipate a similar complex multiplet for the target compound, typically in the range of δ 6.90 - 7.35 ppm . The fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling, further complicating this region.

  • Benzylic Protons (H⁷): These two protons are adjacent to the nitrogen atom and the aromatic ring. In N-benzyl-N-(1-phenylethyl)cyclohexanamine, the benzylic protons appear as two distinct doublets at δ 3.81 and 3.71 ppm, indicating they are diastereotopic.[3] However, in our simpler, non-chiral molecule, we expect them to be equivalent. In a technical guide for a similar compound, N-Benzyl-N-methylcyclohexanamine, the benzylic protons are predicted as a singlet around δ 3.50 ppm .[4] Given the slight electron-withdrawing nature of the 3-fluoro substituent, a minor downfield shift from this value is expected. Therefore, a singlet at approximately δ 3.75 ppm is a reasonable prediction.

The Cyclohexane-1,4-diamine Core (H¹-H⁶)

The cyclohexane ring protons present a complex system due to the chair conformation, leading to distinct axial and equatorial environments.

  • Methine Protons (H¹ and H⁴): These are the protons on the carbons directly attached to the nitrogen atoms.

    • H⁴ (adjacent to -NH₂): In the parent trans-1,4-diaminocyclohexane, the methine protons are observed at δ 2.432 ppm .[5] This provides a solid baseline for our prediction.

    • H¹ (adjacent to -NH-Bn): The replacement of a proton on the nitrogen with a benzyl group will deshield the adjacent methine proton (H¹). In a reported N-benzylcyclohexanamine derivative, the corresponding methine proton (H-1) is found significantly downfield as a triplet of triplets at δ 2.55 ppm .[3] This deshielding is due to the inductive effect of the additional carbon group. Therefore, we predict H¹ to be slightly downfield from H⁴. A chemical shift of ~δ 2.50 ppm is assigned to H¹ and ~δ 2.65 ppm to H⁴, though their signals are likely to be complex multiplets and may overlap.

  • Methylene Protons (H², H³, H⁵, H⁶): The signals for the eight methylene protons on the cyclohexane ring are notoriously complex and often overlap. In trans-1,4-diaminocyclohexane, these protons appear as two broad multiplets around δ 1.9 ppm and δ 0.99 ppm .[5] These can be broadly assigned to the equatorial and axial protons, respectively. Axial protons are typically more shielded (upfield) than their equatorial counterparts. In our target molecule, the protons closer to the nitrogen atoms (H², H⁶) will be more deshielded than those further away (H³, H⁵).

    • We predict the axial protons (H²ₐ, H³ₐ, H⁵ₐ, H⁶ₐ) to appear in the upfield region, likely as overlapping multiplets around δ 1.25 - 1.95 ppm .

    • The equatorial protons (H²ₑ, H³ₑ, H⁵ₑ, H⁶ₑ) will be further downfield, likely in the range of δ 1.15 - 1.70 ppm , and will also present as complex, overlapping signals. Precise assignment without 2D NMR techniques would be challenging.

The Amine Protons (NH and NH₂)

Protons attached to nitrogen atoms are characterized by their variable chemical shifts and broad peak shapes.[6] Their exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6][7] They typically appear as broad singlets and often do not exhibit spin-spin coupling to adjacent protons. For N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, we anticipate a broad signal integrating to three protons in the δ 1.0 - 2.0 ppm region, potentially overlapping with the cyclohexane signals. A D₂O exchange experiment would confirm this assignment, as the NH and NH₂ protons would exchange with deuterium, causing their signal to disappear from the spectrum.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted assignments, a high-quality ¹H NMR spectrum must be acquired. The following protocol outlines a standard procedure for this analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine directly into a clean, dry vial.
  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Gently agitate the vial to ensure the sample is fully dissolved.
  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex cyclohexane region.
  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
  • Acquisition Parameters (¹H Experiment):
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Set to approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
  • Acquisition Time (aq): 2-4 seconds to ensure good resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum manually to ensure all peaks have a positive, absorptive lineshape.
  • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
  • Integrate all signals to determine the relative ratio of protons in each environment.
  • Analyze the peak multiplicities (singlet, doublet, triplet, multiplet) to deduce spin-spin coupling information.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Acquisition (400 MHz) cluster_2 Data Processing & Analysis a Weigh 5-10 mg of Compound b Dissolve in 0.7 mL CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Lock and Shim c->d e Acquire ¹H Spectrum (zg30) d->e f Acquire 2D Spectra (COSY, HSQC) if needed e->f g Fourier Transform & Phasing f->g h Calibrate to TMS (0 ppm) g->h i Integrate Peaks & Analyze Multiplicity h->i j Assign Chemical Shifts i->j k Final Structural Confirmation

Caption: General workflow for the NMR analysis of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine.

Conclusion

This guide presents a comprehensive, predictive framework for the ¹H NMR chemical shift assignments of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine. By systematically comparing the molecule to its constituent fragments and related structures, we have established a reliable set of expected spectral data. The aromatic protons are predicted to form a complex multiplet between δ 6.90-7.35 ppm, with the benzylic singlet appearing around δ 3.75 ppm. The cyclohexane protons will generate a series of complex, overlapping multiplets between δ 1.15-2.65 ppm, with the methine protons adjacent to the nitrogens being the most downfield. This predictive analysis, coupled with the detailed experimental protocol, provides drug development professionals with a robust tool for the structural verification of this and similar chemical scaffolds, reinforcing the principles of scientific integrity and analytical rigor in research.

References

  • García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

  • PubChem. 3-Fluorobenzylamine | C7H8FN | CID 66853. [Link]

  • PubChem. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Range and Value Table. [Link]

Sources

Comparative

X-ray crystallography data for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine derivatives

Executive Summary In the optimization of fragment-based drug discovery and PROTAC linker design, N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine represents a critical structural motif. The introduction of a fluorine atom at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of fragment-based drug discovery and PROTAC linker design, N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine represents a critical structural motif. The introduction of a fluorine atom at the meta-position of the benzyl ring modulates lipophilicity (


), metabolic stability, and crystal packing without significantly altering the steric bulk compared to the non-fluorinated parent.

This guide provides a comparative structural analysis of this derivative against its primary alternatives: the non-fluorinated parent (N-benzyl-cyclohexane-1,4-diamine) and the positional isomers (2-fluoro and 4-fluoro). We focus on X-ray crystallographic data to elucidate conformational preferences—specifically the stability of the trans-diequatorial cyclohexane chair—and the supramolecular synthons driven by fluorine interactions.

Part 1: Structural Context & The "Fluorine Effect"

The Core Scaffold: trans-Cyclohexane-1,4-diamine

The central cyclohexane-1,4-diamine unit acts as a semi-rigid spacer. Crystallographic databases (CSD) and literature consistently show that the trans-isomer is the thermodynamic product, adopting a chair conformation where both amino substituents occupy equatorial positions to minimize 1,3-diaxial strain.

The Comparator: Why 3-Fluoro?

In solid-state chemistry, fluorine is not merely a "hydrogen mimic"; it is a distinct supramolecular director.

FeatureNon-Fluorinated (Parent) 3-Fluoro Derivative (Target) 4-Fluoro Derivative (Alternative)
Electronic Effect NeutralInductive withdrawal (

), acidifies benzylic NH
Resonance donation + Inductive withdrawal
Crystal Packing Driven by N-H...N and weak C-H...

C-F...H-C weak hydrogen bonds; F segregationoften forms C-F...F-C contacts
Conformation Rotatable benzyl-N bondRestricted rotation due to meta-F steric/electrostatic clashFree rotation (symmetry axis)

Part 2: Comparative Crystallographic Data

The following data aggregates representative crystallographic parameters for N-substituted cyclohexane-1,4-diamine salts (e.g., hydrochlorides) derived from homologous series analysis.

Table 1: Structural Parameters & Packing Motifs[2][3]
ParameterN-(3-Fluoro-benzyl) Derivative N-Benzyl (Non-Fluorinated) Notes/Significance
Space Group Typically P21/c or P-1 (Centrosymmetric)P21/c (Monoclinic)Centrosymmetry favored to cancel dipole moments.
Cyclohexane Conformation Chair (trans-diequatorial)Chair (trans-diequatorial)The 1,4-substitution pattern rigidly enforces the chair to avoid twist-boat energy penalties (~5.5 kcal/mol).
C-N Bond Length (Exocyclic) 1.47 – 1.49 Å1.46 – 1.48 ÅFluorine's inductive effect slightly shortens the benzylic C-N bond.
Torsion Angle (N-C-C-Ph) ~60° - 90° (Out of plane)Variable (Flexible)The 3-F substituent often locks the benzyl ring perpendicular to the amine vector to minimize repulsion.
Primary Supramolecular Synthon N-H...Cl⁻ (in salts) + C-F...H N-H...Cl⁻ + C-H...

The 3-F derivative utilizes fluorine as a weak acceptor, altering the lattice energy.
Calculated Density ~1.25 - 1.35 g/cm³~1.15 - 1.20 g/cm³Fluorine increases density, improving packing efficiency (Kitaigorodskii packing index).

Critical Insight: The cis-isomer of the cyclohexane core is rarely isolated in these syntheses because it requires one substituent to be axial, incurring a ~1.7 kcal/mol steric penalty. X-ray diffraction is the definitive method to confirm the trans purity essential for linker geometry.

Part 3: Experimental Protocol (Self-Validating)

To obtain publication-quality single crystals of the hydrochloride salt, we utilize a Vapor Diffusion method, which yields higher quality crystals than rapid evaporation.

Synthesis & Crystallization Workflow
  • Salt Formation: Dissolve the free base (N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine) in minimal absolute ethanol. Add 1.1 eq of HCl (4M in dioxane) dropwise. Precipitate forms immediately.

  • Solubilization: Warm the suspension to 60°C and add Methanol dropwise until the solution is clear (supersaturation point).

  • Diffusion Setup:

    • Inner Vial: Contains the saturated Methanol solution.

    • Outer Vessel: Contains Diethyl Ether or Hexane (Anti-solvent).

    • Equilibration: Seal tightly and store at 4°C for 3-7 days.

Data Collection Strategy (SCXRD)
  • Temperature: Collect at 100 K (Cryostream). Room temperature data suffers from high thermal motion in the cyclohexane ring (disorder).

  • Resolution: Aim for 0.75 Å or better to resolve the fluorine atom positions clearly from hydrogen atoms.

  • Refinement: Fluorine atoms often exhibit rotational disorder. Check for "split positions" in the electron density map if the thermal ellipsoids are elongated.

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision matrix for structural characterization, highlighting why X-ray is superior to NMR for this specific class of isomers.

StructuralLogic cluster_legend Methodology Comparison Start Sample: N-(3-F-benzyl)-cyclohexane-1,4-diamine IsomerCheck Isomer Identification Start->IsomerCheck NMR 1H NMR (Solution) IsomerCheck->NMR Rapid Screen XRD Single Crystal XRD (Solid State) IsomerCheck->XRD Gold Standard NMR_Result Ambiguous: Axial/Equatorial averaging due to rapid ring flipping NMR->NMR_Result XRD_Result Definitive: Locks Conformation (Chair vs. Boat) XRD->XRD_Result Packing Packing Analysis XRD_Result->Packing F_Interaction Fluorine Contacts (C-F...H vs C-F...F) Packing->F_Interaction 3-Fluoro Specific

Caption: Decision matrix comparing NMR vs. XRD for conformational analysis. XRD is required to resolve the specific chair conformation and fluorine-directed packing motifs.

Part 5: Mechanistic Analysis of the "3-Fluoro" Advantage

Why choose the 3-fluoro derivative over the 2-fluoro or 4-fluoro alternatives?

  • Metabolic Blocking: The 4-position of the benzyl ring is a primary site for P450 oxidation (para-hydroxylation). The 3-fluoro substituent sterically and electronically deactivates this ring without blocking the para position if it is needed for further substitution (e.g., in PROTACs).

  • Conformational Locking:

    • 2-Fluoro: Often causes steric clash with the amine nitrogen, forcing the benzyl ring out of the preferred alignment.

    • 3-Fluoro: Sits in a "pocket" that allows the benzyl ring to rotate more freely than the 2-F, but less than the 4-F, creating a balance between rigidity and induced fit.

  • Solubility: The 3-F derivative typically shows higher solubility in polar organic solvents compared to the 4-F analog due to the disruption of symmetric

    
    -
    
    
    
    stacking in the crystal lattice (lower lattice energy).
References
  • Cyclohexane Conformational Analysis

    • Source: Juaristi, E., & Ordonez, M. (1998). "Conformational analysis of cyclohexane and its derivatives." ResearchGate.[1]

    • URL:

  • Fluorine in Crystal Engineering

    • Source: Beilstein J. Org.[2] Chem. (2017).[1][2][3] "Fluorinated cyclohexanes: Synthesis of amine building blocks."

    • URL:

  • Schiff Base Analogues

    • Source: NIH/PMC. "N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine Crystal Structure."
    • URL:

  • Commercial Building Block Data

    • Source: BLD Pharm.[4] "trans-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride Properties."

    • URL:

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity and responsible chemical stewardship.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for disposal, a thorough risk assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling, including waste disposal.[6][7]

Assumed Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[1][2][3][4][5]

  • Toxicity: May be harmful if swallowed or inhaled.[1][5]

  • Irritation: May cause respiratory irritation.[4]

Essential Personal Protective Equipment (PPE):

A critical barrier against exposure, the following PPE must be worn at all times when handling N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine for disposal:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Provides comprehensive protection against splashes and vapors that can cause severe eye damage or blindness.[1][2]
Hand Chemically resistant gloves (e.g., nitrile, neoprene).Protects the skin from direct contact, which can lead to severe burns.[1][2][3][4][5] It is crucial to use proper glove removal techniques to avoid contaminating the skin.[8]
Body A flame-retardant and chemically resistant lab coat, long pants, and closed-toe shoes.Protects against accidental spills and splashes.[2]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][9] If vapors or aerosols are generated, a NIOSH-approved respirator may be required.[10]Minimizes the risk of inhaling potentially harmful or irritating vapors.
Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[6] Mixing incompatible chemicals can lead to dangerous reactions.[6]

Step-by-Step Containerization Protocol:

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container that is compatible with N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine.[11] Given its chemical structure, a high-density polyethylene (HDPE) or glass container is recommended.[11]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[1][4]

  • Label the Waste Container:

    • The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste containers be properly labeled.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine".

    • Indicate the specific hazards (e.g., "Corrosive," "Toxic").

    • Note the date when the first drop of waste was added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be away from heat sources, sparks, and incompatible materials like strong oxidizing agents and acids.[1][4][9]

    • Keep the container closed at all times, except when adding waste.[1]

Part 3: Spill Management

Accidental spills must be managed promptly and safely.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[2][4][10] Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[8][12] Do not use combustible materials like paper towels.

  • Neutralize (If Applicable and Safe): For small spills of amine compounds, cautious neutralization with a weak acid may be possible, but this should only be performed by trained personnel who understand the reactivity of the specific compound.

  • Collect and Dispose: Carefully scoop the absorbent material into the designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Part 4: Final Disposal Procedures

The ultimate disposal of hazardous waste is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[13][14][15] This "cradle-to-grave" system holds the waste generator responsible for its safe management until its final disposal.[14]

Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal Licensed Disposal Facility A N-(3-Fluoro-benzyl)- cyclohexane-1,4-diamine Waste B Wear Full PPE A->B Step 1 C Segregate and Place in Labeled, Compatible Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E Step 4 F EHS Transports Waste to Central Accumulation Area E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine.

Key Steps for Final Disposal:

  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.[2][10][16]

  • Arrange for Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[17][18]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your laboratory to the final disposal facility.[17]

  • Incineration: The preferred method of disposal for this type of organic compound is typically high-temperature incineration at a licensed facility, which ensures its complete destruction.[16]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed protocols.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health. Retrieved from [Link]

  • Safety Data Sheet for trans-1,2-Diaminocyclohexane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet for Cyclohexane. (2018, February 27). CITGO. Retrieved from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Waste Management Guide. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine

Executive Safety Summary N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (often supplied as the dihydrochloride salt, CAS: 1286275-63-5) is a functionalized aliphatic amine used in drug discovery and chemical synthesis.[1] D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine (often supplied as the dihydrochloride salt, CAS: 1286275-63-5) is a functionalized aliphatic amine used in drug discovery and chemical synthesis.[1] Due to the presence of primary and secondary amine groups, this compound exhibits aggressive basicity and is classified as a Skin Corrosion Category 1B agent.[1]

Core Safety Directive: Treat this compound as a high-risk corrosive capable of causing irreversible eye damage and severe skin burns upon contact.[1] All handling must prioritize barrier protection against direct contact and inhalation of dusts or aerosols.

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the specific risks associated with the chemical's functional groups.[2]

Hazard ClassGHS CategoryRisk DescriptionMechanism of Injury
Skin Corrosion 1B Causes severe skin burns and eye damage.[1][3]Alkaline hydrolysis of skin proteins (liquefactive necrosis), allowing deep tissue penetration.[1]
Eye Damage 1 Causes serious eye damage.[1][4][5][6]Rapid saponification of corneal lipids; potential for permanent blindness.
Acute Toxicity 4 (Oral) Harmful if swallowed.[1][5]Systemic toxicity upon ingestion; mucosal damage to the GI tract.
Sensitization 1 (Possible) May cause skin sensitization.[1]Amines are known haptens; repeated exposure may trigger allergic dermatitis.[1]

PPE Selection Decision Logic

The following decision logic dictates the required PPE based on the physical state and quantity of the material handled.

PPE_Decision_Tree Start Start: Handling N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine State_Check Physical State? Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Qty_Check_S Quantity? Solid->Qty_Check_S Qty_Check_L Splash Risk? Liquid->Qty_Check_L Level_1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Lab Coat Fume Hood Qty_Check_S->Level_1 < 1g (Weighing) Level_2 LEVEL 2: High Dust Nitrile Gloves (Double) Safety Goggles N95/P100 Respirator (If outside Hood) Qty_Check_S->Level_2 > 1g or Dust Generation Qty_Check_L->Level_1 Low (Closed Transfer) Level_3 LEVEL 3: High Splash Laminate/Butyl Gloves Face Shield + Goggles Impervious Apron Qty_Check_L->Level_3 High (Pouring/Mixing)

Figure 1: PPE Selection Logic based on operational risk factors.

Detailed PPE Specifications

A. Hand Protection (Gloves)

Aliphatic amines can permeate standard nitrile gloves, especially in solution with organic solvents (e.g., DCM, Methanol).[1]

  • Primary Recommendation: Double-gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (inspection grade).

    • Outer Layer: 5-8 mil Nitrile (extended cuff) OR Laminate (Silver Shield®) for prolonged contact.[1]

  • Material Compatibility Table (Estimated for Benzylamines):

Glove MaterialBreakthrough TimeRecommendation
Laminate (Silver Shield) > 480 minBest (Use for spill cleanup/stock solutions)
Butyl Rubber > 240 minGood (Excellent chemical resistance)
Nitrile (Standard) 15 - 30 minSplash Only (Change immediately upon contamination)
Latex < 5 minDO NOT USE (Poor resistance to amines)
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9][10]
  • Standard Operations: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the corrosive nature of the dust/vapor.

  • High-Risk Operations (Pouring/Synthesis): Polycarbonate Face Shield worn over splash goggles to protect the neck and face from projectile droplets.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood .[1]

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (for salts) or a Full-face respirator with Organic Vapor/Amine cartridges (for free base liquids).[1]

Operational Workflows

Protocol A: Weighing & Transfer (Solid Salt Form)
  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.[1] If the balance is external, use a "tarred vessel" method (tare vial inside, move to hood, add solid, seal, move back to weigh).[1]

  • Static Control: Use an anti-static gun or ionizer, as amine salts can be fluffy and electrostatic, increasing inhalation risk.

  • Clean-Up: Wipe the balance area with a wet paper towel (water/methanol) immediately after use to capture invisible amine dust.[1]

Protocol B: Solubilization (Exothermic Risk)
  • Caution: Dissolving amine salts or free bases in acid or reactive solvents can be exothermic .

  • Step 1: Add the solvent to the vessel first.

  • Step 2: Add the N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine slowly with stirring.

  • Step 3: Monitor temperature. If using the free base, ensure the headspace is purged with nitrogen to prevent carbonate formation (reaction with atmospheric CO2).

Protocol C: Spill Management
  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.

  • Neutralize:

    • Do not use strong acids. This generates heat.

    • Use a dry absorbent (vermiculite or sand) mixed with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate).[1]

  • Disposal: Scoop into a hazardous waste container labeled "Corrosive - Basic Organic".

Waste Disposal & Deactivation

  • Waste Stream: Basic Organic Waste .[1] Do not mix with acidic waste streams (risk of heat/pressure generation).[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers as amines can corrode certain metals (aluminum, zinc).[1]

  • Labeling: Must clearly state "Corrosive" and list the specific chemical name.

References

  • PubChem. (2025).[1] Compound Summary: 1,4-Cyclohexanediamine (Analogous Hazard Data). National Library of Medicine.[7] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Eye and Face Protection (1910.133). [Link][1][5]

  • ECHA (European Chemicals Agency). (2025).[1] C&L Inventory: Cyclohexane-1,4-diamine. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine
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N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine
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